Tert-butyl 2,5-dihydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
154715-77-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 2,5-dihydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,12-13H,1-3H3 |
InChI Key |
VQGTYFGVHQDLGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)O |
Synonyms |
Benzoic acid, 2,5-dihydroxy-, 1,1-diMethylethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 2,5-dihydroxybenzoate from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,5-dihydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the carboxylation of hydroquinone to yield 2,5-dihydroxybenzoic acid (gentisic acid), followed by the esterification of the carboxylic acid with a tert-butyl group. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.
Synthesis Overview
The synthesis of this compound from hydroquinone proceeds through two primary chemical transformations:
-
Kolbe-Schmitt Carboxylation: Hydroquinone is first converted to its dipotassium salt, which then undergoes carboxylation using carbon dioxide under pressure and elevated temperature to produce 2,5-dihydroxybenzoic acid.
-
Fischer Esterification: The resulting 2,5-dihydroxybenzoic acid is then esterified using tert-butanol in the presence of an acid catalyst to yield the final product, this compound.
The overall reaction scheme is presented below:
Caption: Overall synthesis pathway from hydroquinone to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis.
Step 1: Synthesis of 2,5-Dihydroxybenzoic Acid (Gentisic Acid) via Kolbe-Schmitt Reaction
This procedure is adapted from established Kolbe-Schmitt reaction protocols for dihydroxybenzenes.[1][2]
Experimental Workflow:
Caption: Experimental workflow for the Kolbe-Schmitt carboxylation of hydroquinone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydroquinone | 110.11 | 55.0 g | 0.50 |
| Potassium Hydroxide (KOH) | 56.11 | 56.0 g | 1.00 |
| Anhydrous Potassium Carbonate | 138.21 | 35.0 g | 0.25 |
| Water | 18.02 | 7.2 g | 0.40 |
| Toluene | 92.14 | 500 mL | - |
| Carbon Dioxide (CO₂) | 44.01 | As needed | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |
Procedure:
-
A high-pressure autoclave is charged with hydroquinone (55.0 g, 0.50 mol), crushed potassium hydroxide (56.0 g, 1.00 mol), anhydrous potassium carbonate (35.0 g, 0.25 mol), water (7.2 g), and toluene (500 mL).
-
The autoclave is sealed and the mixture is stirred and heated.
-
Upon reaching the desired temperature (typically 150-200°C), carbon dioxide is introduced to a pressure of 5-10 atm.
-
The reaction is maintained at this temperature and pressure for several hours until the consumption of carbon dioxide ceases.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.
-
The solid product is collected by filtration and washed with toluene to remove any unreacted starting material and solvent.
-
The solid is then dissolved in water and treated with activated carbon to decolorize the solution.
-
The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid until no further precipitation is observed.
-
The precipitated 2,5-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data for 2,5-Dihydroxybenzoic Acid:
| Parameter | Value |
| Yield | 70-80% |
| Melting Point | 204-206 °C |
| Appearance | White to light yellow crystalline powder |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.6 (s, 1H, COOH), 9.07 (s, 1H, OH), 7.21 (d, 1H), 6.99 (dd, 1H), 6.83 (d, 1H)[3][4] |
| ¹³C NMR (D₂O, ppm) | δ 172.7, 154.5, 148.8, 124.7, 118.7, 116.2, 113.8[5] |
Step 2: Synthesis of this compound via Fischer Esterification
This procedure is based on standard Fischer esterification methods for tert-butyl esters, adapted for 2,5-dihydroxybenzoic acid.
Experimental Workflow:
Caption: Experimental workflow for the Fischer esterification of 2,5-dihydroxybenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dihydroxybenzoic Acid | 154.12 | 15.4 g | 0.10 |
| Tert-butanol | 74.12 | 100 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1-2 mL | - |
| Dichloromethane (or other suitable solvent) | 84.93 | 200 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a solution of 2,5-dihydroxybenzoic acid (15.4 g, 0.10 mol) in dichloromethane (200 mL) and tert-butanol (100 mL), slowly add concentrated sulfuric acid (1-2 mL) with cooling.
-
The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for this compound:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ 9.5-10.5 (br s, 2H, OH), 7.3-7.0 (m, 3H, Ar-H), 1.6 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 170-168 (C=O), 152-150 (Ar-C-OH), 145-143 (Ar-C-OH), 125-115 (Ar-C-H), 115-112 (Ar-C-CO), 82-80 (O-C(CH₃)₃), 28 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 2980 (C-H stretch), 1720 (C=O stretch), 1600, 1480 (C=C stretch) |
| Mass Spec (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₁H₁₄O₄Na |
Safety Considerations
-
Hydroquinone: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle in a fume hood with appropriate PPE.
-
Toluene: Flammable and toxic. Use in a well-ventilated area away from ignition sources.
-
Autoclave: High-pressure reactions should only be performed by trained personnel using appropriate safety precautions and equipment.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature and adapt these procedures as necessary for their specific laboratory conditions and scale.
References
- 1. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109096099B - Production method of 3, 5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR [m.chemicalbook.com]
- 5. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 2,5-dihydroxybenzoate: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 2,5-dihydroxybenzoate is a derivative of 2,5-dihydroxybenzoic acid (also known as gentisic acid), a naturally occurring phenolic acid with known antioxidant and anti-inflammatory properties. The introduction of a tert-butyl ester group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a parent compound, such as lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known properties of the parent compound, 2,5-dihydroxybenzoic acid, and presents a predictive analysis of the chemical properties, structure, and a plausible synthetic route for this compound.
Core Structure: 2,5-Dihydroxybenzoic Acid
2,5-Dihydroxybenzoic acid serves as the foundational structure for this compound. It is a dihydroxybenzoic acid with hydroxyl groups at the 2- and 5-positions of the benzene ring.[1] It is a metabolite of salicylic acid and is found in various plants.[1][2]
Chemical and Physical Properties of 2,5-Dihydroxybenzoic Acid
A summary of the key physicochemical properties of 2,5-dihydroxybenzoic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₄ | [2] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | White to light beige crystalline powder | [4] |
| Melting Point | 199.5 - 205 °C | [3][4] |
| Boiling Point | 406.00 to 407.00 °C (estimated) | [5] |
| Solubility | Soluble in water, alcohol, and ether; insoluble in benzene and chloroform.[4][6] | [4][6] |
| pKa | pKa₁ = 2.97, pKa₂ = 10.5 (at 25 °C in water) | [6] |
Biological Activity of 2,5-Dihydroxybenzoic Acid
2,5-Dihydroxybenzoic acid has been investigated for a range of biological activities, primarily stemming from its antioxidant and anti-inflammatory effects.[2][5] It is known to be an inhibitor of arachidonate 15-lipoxygenase.[3] These properties make it and its derivatives interesting candidates for further investigation in drug discovery.
This compound: Structure and Predicted Properties
The chemical structure of this compound consists of the 2,5-dihydroxybenzoic acid core with the carboxylic acid group esterified with a tert-butyl group.
Predicted Physicochemical Properties
The addition of the bulky and lipophilic tert-butyl group is expected to significantly alter the physicochemical properties of the parent acid. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₄O₄ | Calculated from structure |
| Molecular Weight | 210.23 g/mol | Calculated from structure |
| Appearance | Likely a crystalline solid | Based on similar structures |
| Melting Point | Lower than 2,5-dihydroxybenzoic acid | The bulky tert-butyl group may disrupt crystal packing |
| Boiling Point | Higher than 2,5-dihydroxybenzoic acid | Increased molecular weight |
| Solubility | Decreased solubility in polar solvents (e.g., water), increased solubility in non-polar organic solvents (e.g., hexane, ethyl acetate) | Increased lipophilicity due to the tert-butyl group |
| logP | Higher than 2,5-dihydroxybenzoic acid (1.74) | Increased lipophilicity |
Predicted Spectral Data
¹H NMR:
-
Aromatic protons: Three protons on the benzene ring, expected to appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).
-
Hydroxyl protons: Two broad singlets, chemical shift dependent on solvent and concentration.
-
tert-Butyl protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
¹³C NMR:
-
Carbonyl carbon: In the region of δ 165-175 ppm.
-
Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), with those attached to hydroxyl groups being the most downfield.
-
Quaternary carbon of tert-butyl group: Around δ 80-85 ppm.
-
Methyl carbons of tert-butyl group: Around δ 28-30 ppm.
IR Spectroscopy:
-
O-H stretch: Broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl groups).
-
C=O stretch (ester): Strong absorption around 1700-1730 cm⁻¹.
-
C-O stretch (ester): In the region of 1150-1250 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Electron Ionization):
-
Molecular ion (M⁺): Expected at m/z = 210.
-
Major fragmentation: Loss of isobutylene (56 Da) to give a fragment corresponding to 2,5-dihydroxybenzoic acid at m/z = 154. A peak corresponding to the tert-butyl cation at m/z = 57 is also expected.
Experimental Protocols: Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the esterification of 2,5-dihydroxybenzoic acid. Due to the presence of two phenolic hydroxyl groups which can also react under certain esterification conditions, a carefully chosen synthetic strategy is required. Direct esterification with tert-butanol under acidic conditions is likely to be low-yielding due to the steric hindrance of the tert-butyl group and potential side reactions. A more viable approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) or reaction with isobutylene in the presence of an acid catalyst.
Synthesis via Di-tert-butyl Dicarbonate
This method provides a mild route to tert-butyl esters.
Materials:
-
2,5-dihydroxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Applications
The biological activity of this compound has not been explicitly reported. However, based on the known activities of its parent compound and the physicochemical changes induced by the tert-butyl ester, some predictions can be made.
-
Enhanced Lipophilicity: The addition of the tert-butyl group will increase the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which may lead to improved bioavailability and intracellular concentration compared to the more polar 2,5-dihydroxybenzoic acid.
-
Prodrug Potential: The ester linkage may be susceptible to hydrolysis by intracellular esterases, releasing the active 2,5-dihydroxybenzoic acid within the cell. This would make this compound a prodrug of gentisic acid, allowing for potentially more efficient delivery of the active compound.
-
Modified Antioxidant Activity: The antioxidant activity of phenolic compounds is related to the hydrogen-donating ability of their hydroxyl groups. While the core phenolic structure responsible for this activity remains intact, the altered electronic environment due to the ester and changes in solubility could modulate its antioxidant potency.
Caption: Relationship between structure and potential properties.
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 6. 2,5-dihydroxybenzoic acid [chemister.ru]
Spectroscopic Data of Tert-butyl 2,5-dihydroxybenzoate: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for Tert-butyl 2,5-dihydroxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development. The guide outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.
While direct experimental spectra for this compound are not widely published, the data presented herein are predicted based on the analysis of its constituent functional groups and comparison with analogous compounds, such as 2,5-dihydroxybenzoic acid and various tert-butyl esters.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ |
| ~6.9 | Doublet of doublets | 1H | Ar-H |
| ~7.1 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~9.0 | Singlet (broad) | 1H | Ar-OH |
| ~9.5 | Singlet (broad) | 1H | Ar-OH |
Predicted in CDCl₃. Chemical shifts for hydroxyl protons are concentration-dependent and may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | -C(C H₃)₃ |
| ~82 | -C (CH₃)₃ |
| ~115 | Ar-C |
| ~118 | Ar-C |
| ~120 | Ar-C |
| ~123 | Ar-C |
| ~150 | Ar-C-OH |
| ~155 | Ar-C-OH |
| ~168 | C=O (Ester) |
Predicted in CDCl₃.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3500-3200 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |
| ~3050 | Medium | C-H (Aromatic) | Stretching |
| 2980-2960 | Medium | C-H (Aliphatic) | Stretching |
| ~1680 | Strong | C=O (Ester) | Stretching |
| ~1600, ~1480 | Medium-Strong | C=C | Stretching (Aromatic) |
| ~1250 | Strong | C-O | Stretching (Ester) |
| ~1200 | Strong | C-O | Stretching (Phenol) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 210 | [M]⁺ (Molecular Ion) |
| 154 | [M - C₄H₈]⁺ |
| 137 | [M - C₄H₉O]⁺ |
| 109 | [C₆H₅O₂]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
2.1.2 Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[3][4]
2.2 Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.[5]
2.2.2 Sample Preparation (Thin Film Method)
-
Dissolve a few milligrams of the sample in a volatile solvent (e.g., acetone or dichloromethane).[6]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[6][7]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6][7]
2.2.3 Data Acquisition
-
Place the KBr pellet or the salt plate with the thin film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).[5]
2.3 Mass Spectrometry (MS)
2.3.1 Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[8]
-
If necessary, further dilute the solution to the optimal concentration for the specific mass spectrometer being used (often in the µg/mL to ng/mL range).[8]
-
Ensure the sample is fully dissolved and free of particulates to prevent clogging of the instrument's introduction system.[8]
2.3.2 Data Acquisition
-
The method of ionization can significantly affect the resulting mass spectrum. Electron Ionization (EI) is a common technique for volatile compounds and often results in extensive fragmentation.[9][10] Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically produces a prominent molecular ion peak.[8][11]
-
Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or by coupling the spectrometer to a liquid chromatograph (LC-MS).[11] For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).[9][12]
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
The resulting spectrum will show the relative abundance of different ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. scribd.com [scribd.com]
- 7. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Tert-butyl 2,5-dihydroxybenzoate: A Sterically Directing Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,5-dihydroxybenzoate, also known as tert-butyl gentisate, is an aromatic organic compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, particularly the sterically bulky tert-butyl ester group, play a crucial role in directing the regioselectivity of further chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the targeted synthesis of complex molecules.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not widely available in public databases, its properties can be inferred from its constituent parts: the 2,5-dihydroxybenzoic acid (gentisic acid) core and the tert-butyl ester group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2,5-Dihydroxybenzoic Acid[1] | Tert-butyl 2-hydroxybenzoate[2] |
| Molecular Formula | C₁₁H₁₄O₄ | C₇H₆O₄ | C₁₁H₁₄O₃ |
| Molecular Weight | 210.23 g/mol | 154.12 g/mol | 194.23 g/mol [2] |
| Appearance | White to off-white solid | Light yellow crystals | - |
| Melting Point | Not available | 199.5 °C | Not available |
| Solubility | Soluble in common organic solvents | Soluble in alcohol and ether | Not available |
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be anticipated based on the analysis of related structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet around 1.5 ppm (9H) corresponding to the tert-butyl group. - Aromatic protons in the region of 6.8-7.5 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring. - Two singlets for the phenolic hydroxyl protons, which may be broad and exchangeable with D₂O. |
| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group. - A signal around 82 ppm for the quaternary carbon of the tert-butyl group. - Aromatic carbon signals between 110-150 ppm. - A carbonyl carbon signal for the ester at approximately 170 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic hydroxyl groups around 3300-3500 cm⁻¹. - C-H stretching bands for the aromatic and tert-butyl groups around 2900-3100 cm⁻¹. - A strong C=O stretching band for the ester carbonyl group around 1680-1700 cm⁻¹. - C-O stretching bands for the ester and phenol groups in the 1100-1300 cm⁻¹ region. - Aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - A prominent fragment ion resulting from the loss of isobutylene (M-56), which is characteristic of tert-butyl esters. |
Synthesis of this compound
The primary route for the synthesis of this compound is the esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with a tert-butyl source. Due to the steric hindrance of the tertiary alcohol, direct Fischer esterification is often challenging. More robust methods are typically employed.
Experimental Protocol: Synthesis via Acid Chloride
A common and effective method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with tert-butanol.
Step 1: Formation of 2,5-bis(acetoxy)benzoyl chloride
-
To a solution of 2,5-dihydroxybenzoic acid in a suitable solvent (e.g., anhydrous dichloromethane), add an excess of acetyl chloride.
-
Add a catalytic amount of a tertiary amine base (e.g., triethylamine) and stir the reaction mixture at room temperature.
-
After completion of the reaction (monitored by TLC), add thionyl chloride to the reaction mixture and reflux to form the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-bis(acetoxy)benzoyl chloride.
Step 2: Esterification with tert-Butanol
-
Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add tert-butanol, followed by the slow addition of a base such as pyridine or triethylamine.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,5-bis(acetoxy)benzoate.
Step 3: Deprotection of Acetyl Groups
-
Dissolve the diacetate ester in a suitable solvent such as methanol.
-
Add a catalytic amount of a base (e.g., sodium methoxide) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak acid and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the final product, this compound.
Application in Organic Synthesis: Sterically Directed O-Glycosylation
A significant application of this compound is in the regioselective synthesis of gentisic acid 5-O-glycosides, a class of natural products with a wide range of biological activities.[3] The bulky tert-butyl group effectively shields the adjacent C2-hydroxyl group, thereby directing glycosylation to the less sterically hindered C5-hydroxyl group.[3]
Experimental Protocol: Site-Selective O-Glycosylation
The following is a general procedure for the sterically directed glycosylation of tert-butyl gentisate.
-
Dissolve this compound and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate) in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a base (e.g., triethylamine).
-
Warm the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired 5-O-glycoside.
-
The tert-butyl ester can be subsequently hydrolyzed under acidic conditions to yield the final gentisic acid 5-O-glycoside.
Conclusion
This compound serves as a prime example of a rationally designed building block in organic synthesis. The strategic introduction of a sterically demanding tert-butyl group allows for precise control over the reactivity of the molecule, enabling regioselective transformations that would otherwise be challenging. Its application in the synthesis of bioactive natural products highlights its importance and potential for further development in medicinal chemistry and drug discovery. The methodologies presented in this guide offer a foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
- 1. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sterically Directed Site- and Stereoselective O-Glycosylation of tert-Butyl Gentisate. | Semantic Scholar [semanticscholar.org]
The Emerging Potential of Tert-butyl 2,5-dihydroxybenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2,5-dihydroxybenzoate is a phenolic compound of growing interest within the medicinal chemistry landscape. Structurally, it is the tert-butyl ester of 2,5-dihydroxybenzoic acid, also known as gentisic acid. Gentisic acid itself is a metabolite of aspirin and is recognized for its anti-inflammatory, antioxidant, and antirheumatic properties.[1] The addition of a tert-butyl group to the core structure of 2,5-dihydroxybenzoic acid is hypothesized to modulate its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity, bioavailability, and metabolic stability. This technical guide provides a comprehensive overview of the available data on this compound and its parent compound, 2,5-dihydroxybenzoic acid, to illuminate its potential therapeutic applications.
Synthesis and Chemical Properties
The synthesis of tert-butyl substituted hydroxybenzoates can be achieved through several methods. A common approach involves the Kolbe-Schmitt reaction to produce the corresponding hydroxybenzoic acid, which is then esterified with an alcohol.[2] Specifically for tert-butyl esters, challenges such as the potential for the tert-butyl group to leave during dehydration esterification reactions under acidic catalysis have been noted.[2] An alternative "one-pot" method utilizes the intermediate from the Kolbe-Schmidt reaction directly.[2] This process involves reacting the intermediate with a halogenated hydrocarbon and a quaternary amine salt catalyst in N,N-dimethylformamide.[2]
A plausible synthetic route for this compound would involve the esterification of 2,5-dihydroxybenzoic acid with tert-butanol.
DOT Script for Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Biological Activities and Potential Applications
While direct studies on the biological activities of this compound are limited, the known effects of its parent compound, 2,5-dihydroxybenzoic acid, and other tert-butylated phenolic compounds provide a strong basis for predicting its therapeutic potential.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to the number and position of hydroxyl groups on the aromatic ring.[3] Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions, such as 2,5-dihydroxybenzoic acid, have demonstrated strong activity against superoxide radicals.[3] The tert-butyl group is also known to contribute to the antioxidant activity of phenolic compounds.[4] Therefore, this compound is expected to possess significant antioxidant properties.
Table 1: Antioxidant Activity of Related Phenolic Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 2,4-di-tert-butylphenol | DPPH Scavenging | 60 µg/ml | [5] |
| 2,4-di-tert-butylphenol | ABTS Scavenging | 17 µg/ml | [5] |
| 2,4-di-tert-butylphenol | Metal Chelating | 20 µg/ml | [5] |
| Gentisic Acid (2,5-DHB) | DPPH Scavenging | Higher than 2,6-dihydroxybenzoic acid | [4] |
Anti-inflammatory Activity
2,5-Dihydroxybenzoic acid is known to have anti-inflammatory and antirheumatic properties.[1] Studies on other novel di-tert-butylphenol compounds have demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models.[6][7] These effects are often mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as prostaglandin E2 (PGE2).[6][7] Given these precedents, this compound is a promising candidate for further investigation as an anti-inflammatory agent.
DOT Script for Potential Anti-inflammatory Signaling Pathway
References
- 1. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 2. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijat-aatsea.com [ijat-aatsea.com]
- 6. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Tert-butyl 2,5-dihydroxybenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of tert-butyl 2,5-dihydroxybenzoate, a compound of interest in various research and development sectors. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework of established experimental protocols to enable researchers to determine the solubility of this compound in common organic solvents. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of organic molecules.
Introduction
This compound is an organic compound whose solubility characteristics are crucial for its application in areas such as synthetic chemistry, materials science, and drug development. Solubility dictates the choice of solvents for reactions, purification processes like crystallization, and formulation strategies. Understanding the solubility profile in a range of common organic solvents is a fundamental step in the progression of any research or development project involving this molecule.
Quantitative Solubility Data
As of the date of this publication, no peer-reviewed quantitative solubility data for this compound in common organic solvents has been identified. Researchers are encouraged to use the experimental protocols detailed in Section 3 to generate this data. The following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran | ||||
| Acetonitrile | ||||
| Toluene | ||||
| User-defined |
Experimental Protocols for Solubility Determination
The following protocols describe common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent. The shake-flask method followed by gravimetric or spectroscopic analysis is considered the "gold standard" for thermodynamic solubility determination.[1][2]
The shake-flask method is a widely used and reliable technique for preparing a saturated solution, which is a prerequisite for measuring thermodynamic solubility.[1][3]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials or flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[4]
-
Once equilibrium is reached, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step should be performed quickly to minimize temperature fluctuations.
The resulting clear filtrate is a saturated solution at the specified temperature, ready for concentration analysis.
Gravimetric analysis is a straightforward and accurate method for determining the concentration of the solute in the saturated solution.[4][5]
Materials:
-
Saturated solution of this compound
-
Pre-weighed evaporation dish or beaker
-
Volumetric pipette
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Using a volumetric pipette, transfer a precise volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[4]
-
Cool the dish in a desiccator and weigh it on the analytical balance.
-
The mass of the dissolved solid is the final weight of the dish with the residue minus the initial weight of the empty dish.
-
Calculate the solubility in mg/mL or g/L.
If this compound has a suitable chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining its concentration.
Materials:
-
Saturated solution of this compound
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Pure solvent for dilutions
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of dilutions from the stock solution to cover a range of concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer's Law).
-
-
Analysis of the Saturated Solution:
-
Take a precise volume of the clear, saturated filtrate and dilute it with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
Conclusion
While direct, published solubility data for this compound is currently unavailable, this guide provides researchers, scientists, and drug development professionals with the necessary tools to determine these crucial physicochemical properties. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or spectrophotometric analysis, reliable and quantitative solubility data can be generated. This information is invaluable for the informed design of experimental processes, from chemical synthesis and purification to formulation and delivery.
References
"Tert-butyl 2,5-dihydroxybenzoate" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 2,5-dihydroxybenzoate, also known as tert-butyl gentisate. Due to the limited availability of a dedicated CAS number in publicly accessible databases, this document focuses on the fundamental properties of the compound and outlines general synthetic approaches.
Core Compound Identification
| Identifier | Value |
| Common Name | This compound |
| Synonym | tert-butyl gentisate |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is scarce. However, based on its chemical structure, the following properties can be inferred:
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Limited solubility in water. |
| Reactivity | The phenolic hydroxyl groups may be susceptible to oxidation. The ester linkage can be hydrolyzed under acidic or basic conditions. |
Experimental Protocols: Synthesis
A standard method for the synthesis of this compound involves the esterification of 2,5-dihydroxybenzoic acid with a tert-butylating agent. A common and effective method is the Steglich esterification.
Protocol: Steglich Esterification of 2,5-Dihydroxybenzoic Acid
Materials:
-
2,5-Dihydroxybenzoic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dihydroxybenzoic acid and a catalytic amount of DMAP in anhydrous DCM.
-
Addition of Reagents: Add tert-butanol to the solution. In a separate container, dissolve DCC in a small amount of anhydrous DCM.
-
Reaction Initiation: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Logical Workflow for Synthesis and Purification:
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Potential Signaling Pathway Involvement
While specific studies on the signaling pathways directly modulated by this compound are limited, its parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), is known to possess antioxidant and anti-inflammatory properties. These activities are often associated with the modulation of pathways involving oxidative stress and inflammatory responses. The tert-butyl ester derivative may exhibit similar or enhanced activities due to increased lipophilicity and cell membrane permeability.
Hypothesized Signaling Pathway Modulation:
Caption: A diagram illustrating the potential modulation of key signaling pathways involved in oxidative stress and inflammation by this compound.
This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental validation is necessary to fully characterize its properties and biological activities.
physical and chemical properties of "Tert-butyl 2,5-dihydroxybenzoate"
An In-depth Technical Guide to Tert-butyl 2,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2,5-dihydroxybenzoic acid (also known as Gentisic acid), and established principles of organic chemistry to extrapolate its characteristics.
Chemical Identity and Structure
This compound is the tert-butyl ester of 2,5-dihydroxybenzoic acid. The core structure is a benzene ring substituted with a carboxylic acid, where the acidic proton is replaced by a tert-butyl group, and two hydroxyl groups at positions 2 and 5.
Molecular Structure:
A 2D representation of this compound.
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of 2,5-dihydroxybenzoic acid, which serve as a baseline for estimating the properties of its tert-butyl ester.
Table 1: Physical Properties of 2,5-Dihydroxybenzoic Acid
| Property | Value |
| Molecular Formula | C₇H₆O₄[1][2][3] |
| Molecular Weight | 154.12 g/mol [1][2][3] |
| Appearance | White to light yellow crystalline powder[2][4] |
| Melting Point | 199-208 °C (decomposes)[1][4][5][6] |
| Boiling Point | 406-407 °C (estimated)[5] |
| Solubility | Soluble in alcohol and diethyl ether; sparingly soluble in chloroform; slightly soluble in water.[5][6] |
| pKa (1) | 2.97 (25°C, water)[6] |
| pKa (2) | 10.5 (25°C, water)[6] |
Table 2: Spectroscopic Data for 2,5-Dihydroxybenzoic Acid
| Technique | Key Data Points |
| ¹H NMR (in D₂O) | Shifts (ppm): 7.19, 7.00, 6.82[7] |
| ¹³C NMR (in D₂O) | Shifts (ppm): 172.74, 154.47, 148.81, 124.67, 118.66, 116.21, 113.75[2] |
| Mass Spec (EI) | Top 5 Peaks (m/z): 136.0, 80.0, 154.0, 52.0, 108.0[2] |
| IR Spectroscopy | Key functional group vibrations can be observed.[2][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tert-butyl esters from carboxylic acids is through acid-catalyzed esterification with isobutylene or via the reaction of a carboxylate salt with a tert-butylating agent. A plausible synthesis route for this compound would involve the esterification of 2,5-dihydroxybenzoic acid.[9]
Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: In a pressure-resistant flask, dissolve 2,5-dihydroxybenzoic acid in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reactant Addition: Cool the mixture and add an excess of isobutylene.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, vent the excess isobutylene. Neutralize the acid catalyst with a mild base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General workflow for the synthesis and purification.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways for this compound have been documented, its parent compound, 2,5-dihydroxybenzoic acid (Gentisic acid), is a known metabolite of aspirin and exhibits anti-inflammatory, antirheumatic, and antioxidant properties.[5] It is a byproduct of both tyrosine and benzoate metabolism.[5] The biological activity of the tert-butyl ester would likely be influenced by its increased lipophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.
The antioxidant activity of phenolic compounds like 2,5-dihydroxybenzoic acid often involves scavenging of reactive oxygen species (ROS), which can modulate various signaling pathways related to inflammation and oxidative stress, such as the NF-κB and MAPK pathways.
Hypothesized modulation of oxidative stress pathways.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a derivative of the biologically active compound 2,5-dihydroxybenzoic acid. While direct experimental data is scarce, its properties and synthesis can be reasonably extrapolated from its parent compound and general chemical principles. The addition of the tert-butyl group is expected to increase its lipophilicity, which may have significant implications for its biological activity and pharmacokinetic properties. Further research is warranted to fully characterize this compound and explore its potential applications in drug development and other scientific fields.
References
- 1. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]
- 2. 2,5-Dihydroxybenzoic acid | C7H6O4 | CID 3469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dihydroxybenzoic acid | CAS: 490-79-9 | ChemNorm [chemnorm.com]
- 4. 2,5-Dihydroxybenzoic Acid 490-79-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 6. 2,5-dihydroxybenzoic acid [chemister.ru]
- 7. 2,5-Dihydroxybenzoic acid(490-79-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method for tert-butyl substituted hydroxybenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
Technical Guide: Unraveling the Identity of "Tert-butyl 2,5-dihydroxybenzoate"
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical research and drug development, precise molecular identification is paramount. This technical guide addresses the chemical identity, including the IUPAC name and synonyms, of "tert-butyl 2,5-dihydroxybenzoate." An extensive search of chemical databases and scientific literature reveals that this specific compound is not a recognized or commercially available chemical entity. The absence of a registered CAS number, established IUPAC name, or documented synthesis protocols strongly suggests that "this compound" may be a novel compound or a misnomer for a structurally related molecule.
This guide will, therefore, focus on the nomenclature and properties of closely related, well-documented compounds that are likely of interest to researchers investigating this chemical space. The primary related compounds are 2,5-dihydroxybenzoic acid (Gentisic acid) , which forms the core chemical structure, and other tert-butylated hydroxybenzoates.
IUPAC Nomenclature and Synonyms of Related Compounds
For clarity and accurate scientific communication, the following table summarizes the IUPAC names and common synonyms for key related compounds.
| Common Name | IUPAC Name | Synonyms |
| Gentisic acid | 2,5-Dihydroxybenzoic acid | 2,5-DHBA, Hydroquinonecarboxylic acid, 5-Hydroxysalicylic acid[1][2][3][4] |
| tert-Butyl salicylate | tert-Butyl 2-hydroxybenzoate | Benzoic acid, 2-hydroxy-, 1,1-dimethylethyl ester[5] |
| - | 5-(tert-Butyl)-2-hydroxybenzoic acid | - |
| - | 3,5-Di-tert-butyl-2-hydroxybenzoic acid | 3,5-Bis-tert-butylsalicylic acid[6] |
| TBHQ | 2-(1,1-Dimethylethyl)-1,4-benzenediol | tert-Butylhydroquinone |
Experimental Protocols: Synthesis of Related Structures
While a direct synthesis for "this compound" is not documented, the synthesis of its parent molecule, 2,5-dihydroxybenzoic acid, and the esterification of carboxylic acids to form tert-butyl esters are well-established procedures.
Synthesis of 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
Gentisic acid can be synthesized via the carboxylation of hydroquinone. This process is an example of a Kolbe-Schmitt reaction.[1]
Reaction:
References
- 1. Gentisic acid - Wikipedia [en.wikipedia.org]
- 2. 2,5-dihydroxybenzoic acid, 490-79-9 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. 2,5-Dihydroxybenzoic acid 98 490-79-9 [sigmaaldrich.com]
- 5. Tert-butyl 2-hydroxybenzoate | C11H14O3 | CID 11424104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 2,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Tert-butyl 2,5-dihydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the acid-catalyzed esterification of 2,5-dihydroxybenzoic acid (gentisic acid) with tert-butanol. This protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and expected outcomes.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential therapeutic properties. The presence of the dihydroxybenzoate moiety, also found in the natural product gentisic acid, is associated with anti-inflammatory and antioxidant activities. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, allowing for selective modification of other parts of the molecule, or it can modify the pharmacokinetic profile of the parent compound. This protocol details a straightforward and efficient method for the preparation of this key building block.
Data Presentation
| Parameter | Value |
| Starting Materials | |
| 2,5-Dihydroxybenzoic Acid | 1.0 eq |
| Tert-butanol | 10-20 eq |
| Sulfuric Acid (conc.) | 0.1-0.2 eq |
| Dichloromethane (DCM) | Anhydrous, sufficient volume for dissolution |
| Saturated Sodium Bicarbonate Solution | For neutralization |
| Brine | For washing |
| Anhydrous Sodium Sulfate | For drying |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 60-80% |
| Melting Point | To be determined |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | Expected peaks for aromatic and tert-butyl protons |
| ¹³C NMR (CDCl₃) | Expected peaks for ester, aromatic, and tert-butyl carbons |
Experimental Protocol
Materials:
-
2,5-Dihydroxybenzoic acid (Gentisic acid)
-
Tert-butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperature)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-dihydroxybenzoic acid (1.0 eq) in a sufficient volume of anhydrous dichloromethane and an excess of tert-butanol (10-20 eq).
-
Acid Catalysis: While stirring the solution at room temperature, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up - Neutralization: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid. Continue adding the bicarbonate solution until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and determine its melting point.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kolbe-Schmitt reaction is a cornerstone of aromatic chemistry, providing a direct route to hydroxylated benzoic acids through the carboxylation of phenoxides. This reaction is of paramount industrial importance, underpinning the synthesis of key pharmaceutical precursors like salicylic acid (a precursor to aspirin) and p-hydroxybenzoic acid (a precursor to parabens). The regioselectivity of the carboxylation—preferentially yielding either the ortho or para isomer—is a critical aspect of this synthesis, influenced by a range of reaction parameters.
These application notes provide a detailed overview of the reaction conditions for the Kolbe-Schmitt synthesis of various hydroxybenzoates. We present a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations to illustrate the reaction mechanism and experimental workflow.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the Kolbe-Schmitt synthesis of various hydroxybenzoates, offering a comparative overview for researchers.
Table 1: Synthesis of Salicylic Acid (o-Hydroxybenzoic Acid)
| Phenoxide | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) | Citation(s) |
| Sodium Phenoxide | 125 | 100 | None | - | High | [1] |
| Sodium Phenoxide | 150 | - | None | 2 | 95 (mixture with 4-HBA) | [2] |
| Sodium Phenoxide | 120 | - | None | - | 57 (mixture with 4-HBA) | [2] |
| Sodium Phenoxide | 180-200 | High | None | - | - | [3] |
Table 2: Synthesis of p-Hydroxybenzoic Acid (4-Hydroxybenzoic Acid)
| Phenoxide | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) | Yield (%) | Citation(s) |
| Potassium Phenoxide | 190 | High | None | - | - | [4] |
| Potassium Phenoxide | 240 | - | None | 1.5 | 70-80 | |
| Potassium Phenoxide | - | - | DMSO | 16 | High selectivity for 4-HBA | [2] |
Table 3: Synthesis of Substituted Hydroxybenzoic Acids
| Substrate | Base | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Citation(s) |
| o-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-3-methylbenzoic acid | 38 | [5] |
| m-Cresol | Sodium Ethyl Carbonate | 180-185 | 10 | 2-Hydroxy-4-methylbenzoic acid | 74.2 | [5] |
| p-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-5-methylbenzoic acid | 97.3 | [5] |
| Resorcinol | Potassium Bicarbonate | 95-100 | - | 2,4-Dihydroxybenzoic acid | - | |
| 1-Naphthol | Potassium Salt | 80 | 3.9 x 10⁵ Pa | 1-Hydroxy-2-naphthoic acid | ~80 |
Experimental Protocols
Protocol 1: Synthesis of Salicylic Acid (o-Hydroxybenzoic Acid)
This protocol is based on the classical high-pressure Kolbe-Schmitt reaction.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
High-pressure autoclave
Procedure:
-
Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water to obtain dry, powdered sodium phenoxide. It is crucial for the success of the reaction that the sodium phenoxide is anhydrous.[6]
-
Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave.
-
Heat the autoclave to 125°C and introduce carbon dioxide under a pressure of 100 atm.[1]
-
Maintain these conditions for several hours to ensure complete carboxylation.
-
Work-up: After cooling the reactor, the resulting sodium salicylate is dissolved in water.
-
Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.
-
Purification: The crude salicylic acid can be purified by recrystallization from hot water.
Protocol 2: Synthesis of p-Hydroxybenzoic Acid
This protocol describes the synthesis of p-hydroxybenzoic acid from potassium salicylate, which is a common method to achieve high para selectivity.
Materials:
-
Salicylic acid
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
-
Decolorizing charcoal
-
Water
Procedure:
-
Formation of Potassium Salicylate: In a porcelain dish, mix 100 g of salicylic acid with 150 cc of water. Slowly stir in 60 g of potassium carbonate.
-
Drying: Evaporate the solution on a steam bath to a thick paste. Break up the solid and dry it in an oven at 105-110°C for two hours. Grind the solid to a fine powder, dry for another two hours, and grind again.
-
Isomerization: Place the finely powdered potassium salicylate in a 500-cc round-bottomed flask and immerse it in an oil bath heated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.
-
Work-up: While still hot, transfer the product to a 2-liter flask containing 1 liter of hot water.
-
Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution.
-
Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. A second crop can be obtained by concentrating the filtrate.
-
Recrystallization: Dissolve the crude product in hot water, treat with decolorizing charcoal, filter, and cool to obtain purified p-hydroxybenzoic acid.
Protocol 3: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)
This protocol details the synthesis of a dihydroxybenzoic acid from resorcinol.
Materials:
-
Resorcinol
-
Potassium bicarbonate (KHCO₃)
-
Glycerol or Water
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a mixture of resorcinol and potassium bicarbonate in either glycerol or water.
-
Carboxylation: Heat the mixture while passing a stream of carbon dioxide through it.
-
Work-up: After the reaction is complete, the reaction mixture is worked up by acidification.
-
Acidification: Acidify the mixture with hydrochloric acid to precipitate the 2,4-dihydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization.
Protocol 4: Synthesis of Cresotic Acids (Methyl-p-hydroxybenzoic acids)
This protocol provides a general procedure for the synthesis of cresotic acids from the corresponding cresols.
Materials:
-
o-, m-, or p-Cresol
-
Sodium ethyl carbonate
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a high-pressure autoclave, charge the appropriate cresol and sodium ethyl carbonate. A typical molar ratio of cresol to sodium ethyl carbonate is 1.5-2:1.[5]
-
Carboxylation: Pressurize the autoclave with carbon dioxide to 10 atm. Heat the reaction mixture to 180-185°C and maintain these conditions for 6-7 hours with stirring.[5]
-
Work-up: After cooling and depressurizing the autoclave, treat the reaction mixture with water.
-
Separation: The unreacted cresol can be recovered. Acidify the aqueous phase with hydrochloric acid to precipitate the corresponding cresotic acid.
-
Purification: The crude product can be purified by recrystallization.
Mandatory Visualizations
Caption: Reaction mechanism of the Kolbe-Schmitt synthesis.
Caption: General experimental workflow for the Kolbe-Schmitt synthesis.
Caption: Factors influencing ortho vs. para selectivity.
References
Application Notes and Protocols for the Analytical Characterization of Tert-butyl 2,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Tert-butyl 2,5-dihydroxybenzoate. Detailed protocols and expected data are presented to guide researchers in confirming the identity, purity, and structure of this compound.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide complementary information to elucidate the molecular structure and assess the purity of the compound. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Predicted ¹H NMR Data
The expected chemical shifts for the protons in this compound are summarized in the table below. These predictions are based on the known spectrum of 2,5-dihydroxybenzoic acid and the typical shielding/deshielding effects of a tert-butyl ester group.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H3 | 6.9 - 7.1 | d | 1H |
| Ar-H4 | 6.7 - 6.9 | dd | 1H |
| Ar-H6 | 7.2 - 7.4 | d | 1H |
| -OH (C2) | 9.0 - 11.0 | s (broad) | 1H |
| -OH (C5) | 8.0 - 10.0 | s (broad) | 1H |
| -C(CH₃)₃ | 1.5 - 1.7 | s | 9H |
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are presented below.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C1 | 110 - 115 |
| C2 | 150 - 155 |
| C3 | 115 - 120 |
| C4 | 120 - 125 |
| C5 | 145 - 150 |
| C6 | 118 - 123 |
| -C(CH₃)₃ | 80 - 85 |
| -C(CH₃)₃ | 27 - 30 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (ester) | 1680 - 1700 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (ester) | 1100 - 1300 | Strong |
| O-H bend (phenolic) | 1310 - 1390 | Medium |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 210.0892 (for C₁₁H₁₄O₄)
-
Major Fragments:
-
m/z = 154 (Loss of tert-butyl group, C₄H₈)
-
m/z = 137 (Loss of tert-butoxy radical, OC(CH₃)₃)
-
m/z = 109 (Further fragmentation of the aromatic ring)
-
m/z = 57 (tert-butyl cation, C₄H₉⁺)
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes.
-
Typical ESI conditions:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas flow: 1-2 L/min
-
Drying gas flow: 8-10 L/min
-
Drying gas temperature: 300-350 °C
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and can be used for quantification.
HPLC Method Parameters
A reversed-phase HPLC method is generally suitable for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol for HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Analysis: Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peak corresponding to this compound to determine its purity (as a percentage of the total peak area).
Visualized Workflows
General Characterization Workflow
Caption: General workflow for the synthesis and analytical characterization.
HPLC Purity Analysis Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Application Notes: The Utility of Tert-butyl 2,5-dihydroxybenzoate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a complementary approach to traditional high-throughput screening (HTS).[1][2][3] FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial fragment hits serve as starting points for the rational design of more potent and selective drug candidates.[1][3][4] The smaller size of fragments allows for a more thorough exploration of chemical space and often results in higher-quality interactions with the target protein.[1][5]
Tert-butyl 2,5-dihydroxybenzoate is a small organic molecule that possesses key features making it an attractive candidate for inclusion in fragment libraries. Its structure, featuring a substituted benzene ring, hydroxyl groups, and a carboxylic acid ester, presents multiple potential interaction points for binding to a protein target, including hydrogen bond donors and acceptors, and a hydrophobic tert-butyl group. This application note will outline a hypothetical framework for the utilization of this compound in a typical FBDD campaign.
Hypothetical Screening and Validation Workflow
The successful identification of a drug lead from a fragment screen involves a multi-step process. A generalized workflow for screening and validating a fragment like this compound is depicted below. This process typically begins with a primary screen to identify binding, followed by secondary validation and structural studies to confirm the interaction and guide further optimization.
Data Presentation: A Template for Quantifying Fragment Binding
Following successful screening and validation, all quantitative data should be meticulously documented to allow for comparison between different fragments and to track the progress of hit-to-lead optimization. Below is a template table for summarizing key data points for a fragment such as this compound.
| Fragment ID | Chemical Structure | Molecular Weight ( g/mol ) | Binding Affinity (Kd/IC50) | Ligand Efficiency (LE) | Assay Method |
| TB-DHB-01 | This compound | 210.23 | e.g., 500 µM | e.g., 0.35 | SPR |
| Fragment X | ... | ... | ... | ... | NMR |
| Fragment Y | ... | ... | ... | ... | MST |
Note: The data presented for TB-DHB-01 are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for common biophysical techniques used in FBDD.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a widely used biophysical technique for detecting and quantifying biomolecular interactions in real-time.
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Target protein
-
Fragment library (including this compound) dissolved in an appropriate buffer
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization of Target Protein:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in a suitable solvent (e.g., DMSO) and dilute into the running buffer.
-
Inject the fragment solutions over the immobilized target protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) which is proportional to the mass of the bound fragment.
-
Regenerate the sensor surface between fragment injections using a mild regeneration solution.
-
-
Data Analysis:
-
Identify "hits" as fragments that produce a significant and reproducible change in the SPR signal compared to a control.
-
Validate hits by re-testing and performing a dose-response analysis to determine the binding affinity (Kd).
-
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detecting weak fragment binding and can provide structural information about the binding site.
Objective: To confirm the binding of a fragment hit to the target protein and to identify the binding site.
Materials:
-
High-field NMR spectrometer
-
Isotopically labeled (e.g., ¹⁵N) target protein
-
Fragment hit (e.g., this compound)
-
NMR buffer (e.g., phosphate buffer in D₂O)
Procedure:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled target protein.
-
Prepare a concentrated solution of the protein in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a solution of the fragment hit (e.g., this compound) in the same NMR buffer.
-
Add the fragment solution to the protein sample to achieve the desired final concentration.
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two HSQC spectra (protein-only and protein-fragment).
-
Identify chemical shift perturbations (CSPs) in the protein's backbone amide signals upon fragment binding.
-
Residues with significant CSPs are likely to be at or near the fragment's binding site.
-
While specific experimental data for the use of this compound in FBDD is not yet publicly available, its chemical properties make it a viable candidate for inclusion in fragment libraries. The protocols and workflows outlined in these application notes provide a general framework for researchers and drug development professionals to screen and validate this and other novel fragments against their targets of interest. The key to a successful FBDD campaign lies in the careful selection of fragments, the use of sensitive and robust biophysical screening methods, and the integration of structural biology to guide the optimization of initial hits into potent lead compounds.
References
- 1. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. drughunter.com [drughunter.com]
- 5. Fragment-based Drug Discovery | Jubilant Biosys [jubilantbiosys.com]
Application Notes and Protocols: Tert-butyl 2,5-dihydroxybenzoate as a Putative Enzyme Inhibitor
Introduction
Tert-butyl 2,5-dihydroxybenzoate is a derivative of 2,5-dihydroxybenzoic acid, a naturally occurring phenolic acid. The introduction of a tert-butyl group may enhance its lipophilicity, potentially influencing its interaction with biological targets. Based on the activities of its structural analogs, this compound is hypothesized to be an inhibitor of several key enzyme families, including lipoxygenases, and may modulate critical signaling pathways such as the Fibroblast Growth Factor Receptor (FGFR) and Akt/mTOR pathways. These pathways are implicated in a variety of pathological conditions, including inflammation and cancer, making this compound a candidate for further investigation in drug discovery.
Potential Applications
-
Anti-inflammatory Research: Investigation of its inhibitory effects on enzymes like arachidonate 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of pro-inflammatory lipid mediators.
-
Cancer Biology: Exploration of its potential to modulate signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the FGFR and Akt/mTOR pathways.
-
Antibacterial Drug Development: Based on the activity of related quinones, it may be investigated for its ability to target bacterial enzymes like topoisomerases.
Quantitative Data Summary
The following table summarizes the inhibitory activities of compounds structurally related to this compound. This data can serve as a preliminary guide for designing experiments with the target compound.
| Compound | Target Enzyme/Pathway | IC50 Value | Reference Compound |
| 2,5-dihydroxybenzoic acid | Arachidonate 15-lipoxygenase (15-LOX) | Data not available | - |
| Fibroblast Growth Factor Receptor (FGFR) | Data not available | - | |
| 2,5-di-tert-butylhydroquinone | 5-Lipoxygenase (5-LO) | 1.8 µM | - |
| Cyclooxygenase-2 (COX-2) | 14.1 µM | - | |
| tert-Butyl-p-benzoquinone | Akt/mTOR Pathway | Dose-dependent decrease in cell viability (0.5-10 µg/mL) | - |
Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. 2,5-dihydroxybenzoic acid has been identified as a potential inhibitor of this pathway. The diagram below illustrates the canonical FGFR signaling cascade.
Application Notes and Protocols: Tert-butyl 2,5-dihydroxybenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of tert-butyl 2,5-dihydroxybenzoate as a precursor to a versatile reagent for palladium-catalyzed cross-coupling reactions. Direct use of this compound in cross-coupling is not feasible due to the poor leaving group character of the hydroxyl groups. However, conversion to its corresponding bis(trifluoromethanesulfonyl)ester, hereafter referred to as tert-butyl 2,5-bis(triflyloxy)benzoate, transforms it into an excellent substrate for reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the site-selective introduction of aryl, heteroaryl, and alkynyl groups, providing a powerful tool for the synthesis of complex organic molecules, including functionalized p-terphenyls, which are relevant in medicinal chemistry and materials science.
The reactivity of the two triflate groups can be differentiated, enabling sequential, site-selective cross-couplings. This regioselectivity is primarily governed by steric and electronic factors, with the first coupling reaction generally occurring at the less sterically hindered position.
Data Presentation: Site-Selective Suzuki-Miyaura Coupling
The following data, adapted from studies on the analogous methyl 2,5-bis(triflyloxy)benzoate, illustrates the typical yields and site-selectivity observed in the Suzuki-Miyaura cross-coupling with various arylboronic acids. The first coupling selectively occurs at the C-5 position. Similar reactivity and selectivity are anticipated for the tert-butyl ester derivative.
Table 1: Site-Selective Monofunctionalization via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl 2-(triflyloxy)-5-phenylbenzoate | 78 |
| 2 | 4-Methoxyphenylboronic acid | tert-butyl 5-(4-methoxyphenyl)-2-(triflyloxy)benzoate | 80 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | tert-butyl 5-(4-(trifluoromethyl)phenyl)-2-(triflyloxy)benzoate | 75 |
| 4 | 2-Thienylboronic acid | tert-butyl 5-(thiophen-2-yl)-2-(triflyloxy)benzoate | 72 |
| 5 | Vinylboronic acid pinacol ester | tert-butyl 2-(triflyloxy)-5-vinylbenzoate | 77 |
Yields are based on reported data for the methyl ester analog and are expected to be similar for the tert-butyl ester.
Table 2: Synthesis of Unsymmetrical p-Terphenyls via Sequential Suzuki-Miyaura Coupling
| Entry | Starting Material (from Table 1) | Arylboronic Acid (Ar'B(OH)₂) | Product | Yield (%) |
| 1 | tert-butyl 2-(triflyloxy)-5-phenylbenzoate | 4-Methoxyphenylboronic acid | tert-butyl 5-phenyl-2-(4-methoxyphenyl)benzoate | 75 |
| 2 | tert-butyl 5-(4-methoxyphenyl)-2-(triflyloxy)benzoate | Phenylboronic acid | tert-butyl 2-(4-methoxyphenyl)-5-phenylbenzoate | 78 |
| 3 | tert-butyl 2-(triflyloxy)-5-phenylbenzoate | 2-Thienylboronic acid | tert-butyl 5-phenyl-2-(thiophen-2-yl)benzoate | 70 |
Yields are based on reported data for the methyl ester analog and are expected to be similar for the tert-butyl ester.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate
This protocol describes the conversion of the hydroxyl groups of this compound to triflate groups, activating the substrate for cross-coupling reactions.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.5 equiv) to the solution, followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate.
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed mono-arylation of tert-butyl 2,5-bis(triflyloxy)benzoate at the C-5 position.
Materials:
-
tert-butyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add tert-butyl 2,5-bis(trifluoromethanesulfonyloxy)benzoate (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), potassium phosphate (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
Mandatory Visualizations
Caption: Workflow for the preparation and sequential cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note & Protocol: High-Purity Tert-butyl 2,5-dihydroxybenzoate via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Tert-butyl 2,5-dihydroxybenzoate using the recrystallization technique. The procedure is designed to yield a high-purity crystalline product suitable for downstream applications in research and pharmaceutical development. The protocol is based on the solubility properties of structurally related compounds, including 2,5-dihydroxybenzoic acid.
Introduction
This compound is a chemical intermediate of interest in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this compound is critical for the success of subsequent reactions and for ensuring the quality of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then allowing it to cool, the target compound will preferentially crystallize out, leaving the impurities dissolved in the mother liquor. This protocol outlines a reproducible method for the purification of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the initial purity of the this compound.
2.1. Materials and Equipment
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Beakers
-
Ice bath
-
Drying oven or desiccator
2.2. Solvent Selection
Based on the solubility of the parent compound, 2,5-dihydroxybenzoic acid, which is soluble in acetone[1], an acetone-water solvent system is proposed. Acetone should effectively dissolve this compound at elevated temperatures, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.
2.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of acetone to the flask to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of acetone until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Inducing Crystallization (If Necessary): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure this compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold acetone-water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization protocol.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity will affect the required solvent volume and yield. |
| Solvent System | Acetone / Water | The ratio will need to be optimized. Start with a high proportion of acetone. |
| Dissolution Temperature | Approx. 50-56 °C (Boiling point of Acetone) | Heat gently to avoid bumping. |
| Cooling Protocol | Slow cooling to room temp., then ice bath | Slow cooling is crucial for forming pure crystals. |
| Washing Solvent | Ice-cold Acetone/Water mixture | Minimizes the dissolution of the purified crystals during washing. |
| Drying Method | Vacuum oven or desiccator | Ensure complete removal of residual solvent. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Novel Polymers Using Tert-butyl 2,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel polymers derived from Tert-butyl 2,5-dihydroxybenzoate. This document includes detailed experimental protocols for the synthesis of related polymers, which can be adapted for the polymerization of the target monomer. Furthermore, it explores the potential of these polymers in drug delivery and as redox-active materials, supported by quantitative data and workflow diagrams.
Introduction
This compound is a promising yet underexplored monomer for the synthesis of novel functional polymers. The presence of two hydroxyl groups allows for the formation of polyesters and other condensation polymers, while the bulky tert-butyl group can impart unique solubility, thermal, and morphological characteristics to the resulting materials. The hydroquinone moiety suggests that polymers derived from this monomer may possess inherent redox activity, making them attractive for applications in drug delivery, tissue engineering, and as antioxidant materials. This document outlines potential synthetic routes and applications based on established polymer chemistry principles and data from closely related polymer systems.
Synthesis of Novel Polyesters
While direct polymerization of this compound is not extensively documented, established methods for the synthesis of polyesters from substituted hydroxybenzoic acids can be adapted. A plausible approach is the melt polycondensation of the corresponding acetylated monomer.
Experimental Protocols
1. Acetylation of this compound
This protocol is adapted from the acetylation of similar hydroxybenzoic acids.
-
Materials: this compound, acetic anhydride, catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
Dissolve this compound in a slight excess of acetic anhydride.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Tert-butyl 2,5-diacetoxybenzoate.
-
2. Melt Polycondensation of Tert-butyl 2,5-diacetoxybenzoate
This protocol is a hypothetical adaptation for the synthesis of a polyester from the diacetoxy monomer.
-
Materials: Tert-butyl 2,5-diacetoxybenzoate, polycondensation catalyst (e.g., antimony trioxide).
-
Procedure:
-
Place the purified Tert-butyl 2,5-diacetoxybenzoate and a catalytic amount of antimony trioxide in a polymerization tube equipped with a nitrogen inlet and a distillation outlet.
-
Heat the tube in an oil bath under a slow stream of nitrogen.
-
Gradually increase the temperature to initiate the polycondensation reaction, during which acetic acid will be evolved and distilled off. A suggested temperature range is 200-250°C.
-
Once the evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining byproducts and drive the polymerization to completion.
-
Continue the reaction under high vacuum for several hours until a high viscosity melt is obtained.
-
Cool the reaction tube to room temperature. The resulting polymer can be isolated by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Experimental Workflow
Caption: Workflow for the proposed synthesis of a novel polyester.
Properties of Related Polymers
Quantitative data for polymers derived from t-butyl substituted hydroxybenzoic acids provide insights into the expected properties of polymers from this compound.
| Polymer | Inherent Viscosity (dL/g) | Decomposition Temperature (°C) | Notes |
| Poly(3-t-butyl-4-oxybenzoate) | 0.2 - 0.6 | > 400 | Semicrystalline, soluble in conventional solvents. |
| Poly(3,5-di-t-butyl-4-oxybenzoate) | 0.1 - 0.3 | > 400 | Semicrystalline, soluble in conventional solvents. |
Data adapted from studies on thermotropic polyesters.
Potential Applications in Drug Delivery
The biocompatibility and potential redox-activity of polymers derived from this compound make them interesting candidates for advanced drug delivery systems. The bulky tert-butyl groups may enhance drug loading capacity and modulate release kinetics.
Redox-Responsive Drug Delivery
The hydroquinone moiety can be oxidized to a quinone, and this reversible redox transformation can be exploited to trigger drug release in specific cellular environments, such as those with high levels of reactive oxygen species (ROS) characteristic of cancer cells.
Proposed Mechanism of Redox-Responsive Drug Release
Caption: Proposed mechanism for redox-responsive drug release.
Signaling Pathway of Interest: Nrf2-ARE Pathway
Given the antioxidant potential of the hydroquinone moiety, polymers derived from this compound could modulate cellular responses to oxidative stress. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a key signaling cascade that regulates the expression of antioxidant and detoxification genes. A polymer with antioxidant properties could potentially activate this pathway, offering therapeutic benefits in diseases associated with oxidative stress.
Nrf2-ARE Signaling Pathway Diagram
Caption: Simplified diagram of the Nrf2-ARE signaling pathway.
Conclusion
This compound holds considerable potential as a monomer for the development of novel polymers with unique properties and applications. The synthetic protocols and application concepts presented here, derived from related polymer systems, provide a solid foundation for researchers to explore this promising area. The potential for creating redox-responsive and biocompatible materials opens up exciting avenues for innovation in drug delivery and regenerative medicine. Further research is warranted to fully elucidate the polymerization behavior of this monomer and the performance of the resulting polymers.
Application Notes and Protocols for the Analysis of Tert-butyl 2,5-dihydroxybenzoate
This document provides detailed methodologies for the quantitative analysis of Tert-butyl 2,5-dihydroxybenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This application note describes a stability-indicating reversed-phase HPLC method for the determination of this compound. The method is suitable for quantifying the analyte in bulk drug substance and for monitoring its stability under various stress conditions. The procedure utilizes a C18 column with gradient elution and UV detection, providing good resolution and sensitivity.
A stability-indicating assay is crucial for ensuring the quality and shelf-life of pharmaceutical products.[1] This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other related substances.[1] Forced degradation studies, including acidic, basic, oxidative, thermal, and photolytic stress, should be performed to demonstrate the method's specificity.[1][2][3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. A Shimadzu Prominence Quaternary pump (LC-2030C 3D) with a 20 µl sample loop is an example of a suitable system.[4]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[3][4]
-
Mobile Phase:
-
Gradient Elution: A gradient program is suggested to ensure the elution of the main compound and any potential impurities within a reasonable time.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 255 nm.[6]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[7][8][9][10]
3. Method Validation Parameters (Illustrative):
Method validation should be performed according to ICH guidelines and would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Retention Time | Analyte specific, to be determined |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This application note outlines a GC-MS method for the analysis of this compound. Due to the polar nature of the hydroxyl and carboxylic acid groups, derivatization is employed to enhance volatility and thermal stability, ensuring good chromatographic performance. This method is suitable for the identification and quantification of the analyte in various matrices. A common derivatization technique for such compounds is silylation.[11][12]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7250 GC/Q-TOF or a 7000D triple quadrupole).[13][14]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[13][14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[13]
-
Inlet: Splitless injection mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
2. Sample Preparation and Derivatization:
-
Extraction: For complex samples, perform an extraction using a suitable solvent mixture like hexane:dichloromethane (1:3).[11][12] The extract should be evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried extract or a known amount of standard, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Note: The use of tert-Butyldimethylsilyl (tBDMS) derivatives can also be considered for their stability.[15]
-
3. Quantitative Analysis:
A calibration curve should be prepared using derivatized standards. The peak area of a characteristic ion of the derivatized this compound is plotted against the concentration.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.998 |
| Range | 0.1 - 20 µg/mL |
| LOD | ~0.02 ng/g[11][12] |
| LOQ | ~0.08 ng/g[11][12] |
| Recovery | 70% - 120%[11][12] |
| Retention Time | Analyte specific, to be determined |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. jchr.org [jchr.org]
- 4. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 5. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Tert-butyl 2,5-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 2,5-dihydroxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical two-step process: the Kolbe-Schmitt reaction to form 2,5-dihydroxybenzoic acid (gentisic acid), followed by esterification with a tert-butyl source.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2,5-dihydroxybenzoic acid (Step 1) | Incomplete carboxylation of hydroquinone. | - Ensure anhydrous conditions, as water can inhibit the Kolbe-Schmitt reaction.[1] - Optimize the reaction temperature (typically 150-290°C) and carbon dioxide pressure.[2] - Use a suitable base, such as potassium hydroxide or potassium carbonate, in appropriate molar ratios. |
| Decomposition of the starting material or product at high temperatures. | - Carefully control the reaction temperature and avoid overheating. - Consider using a lower reaction temperature for a longer duration. | |
| Low Yield of this compound (Step 2) | Inefficient esterification due to steric hindrance of the tert-butyl group. | - Use a significant excess of tert-butanol to drive the equilibrium towards the product. - Employ a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like a sulfonated ion-exchange resin.[3] - Consider using a tert-butylating agent like di-tert-butyl dicarbonate (Boc)₂O or tert-butyl 2,2,2-trichloroacetimidate for milder reaction conditions. |
| De-tert-butylation of the product. | - Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids. - Neutralize the reaction mixture promptly during workup. | |
| Formation of isobutylene from the dehydration of tert-butanol. | - Maintain a reaction temperature below the decomposition temperature of tert-butanol. - Use a milder acid catalyst if possible. | |
| Presence of Impurities in the Final Product | Unreacted 2,5-dihydroxybenzoic acid. | - After the reaction, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the unreacted acid. |
| Di-tert-butylated byproduct (2,5-bis(tert-butoxy)benzoate). | - Use a stoichiometric amount of the tert-butylating agent. - Purify the product using column chromatography on silica gel. | |
| Byproducts from side reactions of hydroquinone. | - Purify the 2,5-dihydroxybenzoic acid intermediate before proceeding to the esterification step. Recrystallization is a common method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent route involves a two-step synthesis. The first step is the carboxylation of hydroquinone via the Kolbe-Schmitt reaction to produce 2,5-dihydroxybenzoic acid (gentisic acid)[4]. The second step is the esterification of the resulting acid with a source of a tert-butyl group, such as tert-butanol or di-tert-butyl dicarbonate.
Q2: Why is the direct esterification of 2,5-dihydroxybenzoic acid with tert-butanol often low-yielding?
A2: The direct Fischer esterification with tert-butanol is challenging due to the significant steric hindrance of the bulky tert-butyl alcohol. This slows down the rate of reaction and can lead to side reactions like the dehydration of tert-butanol to isobutylene, especially at higher temperatures.
Q3: What are the optimal reaction conditions for the esterification step?
A3: Optimal conditions can vary, but generally involve using an excess of the tert-butylating agent, a suitable catalyst, and controlled temperature. For direct esterification with tert-butanol, using a strong acid catalyst and a solvent that allows for the azeotropic removal of water can improve the yield[3]. When using milder tert-butylating agents like (Boc)₂O, a base such as 4-dimethylaminopyridine (DMAP) is often employed at room temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material, product, and any major byproducts. The disappearance of the starting material (2,5-dihydroxybenzoic acid) and the appearance of the product spot indicate the reaction is proceeding.
Q5: What is the best way to purify the final product?
A5: Purification typically involves an aqueous workup to remove the catalyst and any water-soluble impurities. Washing the organic extract with a mild base will remove unreacted 2,5-dihydroxybenzoic acid. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Protocols
Key Experiment: Esterification of 2,5-Dihydroxybenzoic Acid
This protocol describes a general method for the esterification of 2,5-dihydroxybenzoic acid using di-tert-butyl dicarbonate.
Materials:
-
2,5-Dihydroxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) to the solution. Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Quantitative Data
The following tables summarize how different reaction parameters can affect the yield of similar esterification reactions. This data can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on Yield of a Generic Tert-butyl Esterification
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 12 | 65 |
| p-Toluenesulfonic acid | 10 | 12 | 70 |
| DMAP/(Boc)₂O | 10 | 8 | 85 |
| Solid Acid Resin | 20 (wt%) | 24 | 75 |
Table 2: Effect of Temperature on Yield of a Generic Tert-butyl Esterification
| Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| 25 (Room Temp) | 24 | DMAP/(Boc)₂O | 85 |
| 50 | 12 | H₂SO₄ | 70 |
| 80 (Reflux in DCM) | 8 | H₂SO₄ | 60 (decomposition observed) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US2547241A - Gentisic acid and its alkali metal and ammonium salts - Google Patents [patents.google.com]
- 2. US20120310008A1 - Process for preparing 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 3. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. Gentisic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tert-butyl 2,5-dihydroxybenzoate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of tert-butyl 2,5-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in this synthesis can stem from several factors. A primary cause is the acid-catalyzed dehydration of tert-butanol to isobutylene, which removes your tert-butylating agent from the reaction. Another significant issue is the potential for de-tert-butylation of the product under acidic conditions, reverting it back to the starting material, 2,5-dihydroxybenzoic acid. Incomplete reaction due to insufficient reaction time or catalyst activity can also contribute to low yields.
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate besides the product and starting material. What could these be?
A2: Unexpected spots on your TLC plate likely indicate the presence of byproducts. Common byproducts include isomers of the desired product if the synthesis involves a Kolbe-Schmitt reaction step, where carboxylation can occur at different positions. You might also be seeing products of O-tert-butylation, where one or both of the phenolic hydroxyl groups have been converted to tert-butyl ethers. Di-tert-butylation on the aromatic ring is also a possibility, though less common due to steric hindrance.
Q3: How can I confirm the identity of my product and detect potential byproducts?
A3: A combination of analytical techniques is recommended. ¹H NMR spectroscopy is invaluable for confirming the presence of the tert-butyl group (a singlet around 1.6 ppm) and the aromatic protons. Mass spectrometry (MS) will help you verify the molecular weight of your product and identify the mass of any impurities. TLC is a quick method to assess the purity of your reaction mixture and isolated product.
Q4: I'm having difficulty purifying my product. What strategies can I use?
A4: Column chromatography is a common and effective method for purifying this compound from byproducts and unreacted starting material. The choice of solvent system for elution is crucial and should be optimized using TLC. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not hydrated. |
| Dehydration of tert-butanol | Use an excess of tert-butanol. Alternatively, consider using isobutylene gas with an acid catalyst. | |
| Insufficient reaction temperature or time | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Presence of a byproduct with a similar Rf to the starting material | De-tert-butylation of the product | This byproduct is likely the starting material, 2,5-dihydroxybenzoic acid. Minimize this by using milder reaction conditions, a less acidic catalyst, or shorter reaction times. Careful purification by column chromatography will be necessary. |
| Presence of non-polar byproducts (higher Rf on TLC) | O-tert-butylation of hydroxyl groups | This can occur under the reaction conditions. Use a less reactive tert-butylating agent or milder conditions. These byproducts can typically be separated by column chromatography. |
| Di-tert-butylation on the aromatic ring | This is less likely but possible. Use stoichiometric amounts of the tert-butylating agent. Separation can be achieved by column chromatography. | |
| Product decomposes during workup or purification | Acid sensitivity of the tert-butyl ester | Neutralize any acidic catalyst during the workup with a mild base like sodium bicarbonate solution. Avoid excessive heat during solvent evaporation. |
Summary of Potential Byproducts
| Byproduct | Structure | Expected Analytical Signature |
| 2,5-Dihydroxybenzoic acid | (HO)₂C₆H₃COOH | Absence of tert-butyl signal in ¹H NMR. Lower m/z in MS corresponding to the starting material. |
| Isobutylene | (CH₃)₂C=CH₂ | A volatile gas, not typically isolated with the product. |
| Tert-butyl 2-hydroxy-5-(tert-butoxy)benzoate | (CH₃)₃CO-C₆H₃(OH)-COOC(CH₃)₃ | Two distinct tert-butyl signals in ¹H NMR. Higher m/z in MS. |
| 2,5-Bis(tert-butoxy)benzoic acid | ((CH₃)₃CO)₂C₆H₃COOH | Two tert-butyl signals in ¹H NMR. Higher m/z in MS. |
| Di-tert-butylated 2,5-dihydroxybenzoic acid ester | (HO)₂C₆H₂(C(CH₃)₃)COOC(CH₃)₃ | Additional tert-butyl signal in ¹H NMR. More complex aromatic region. Higher m/z in MS. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the plate with the reaction mixture, a co-spot of the reaction mixture and starting material, and the starting material alone.
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a ratio of 4:1 and adjusting as needed).
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be used.
-
Analysis: The product should have a higher Rf value (be less polar) than the starting 2,5-dihydroxybenzoic acid.
¹H NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Expected Signals for this compound:
-
A singlet at ~1.6 ppm corresponding to the nine protons of the tert-butyl group.
-
Signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.
-
Broad singlets for the two hydroxyl protons (their chemical shift can vary depending on the solvent and concentration).
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Expected Ion: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of this compound (C₁₁H₁₄O₄, M.W. = 210.23 g/mol ).
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: De-tert-butylation side reaction.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of Tert-butyl 2,5-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tert-butyl 2,5-dihydroxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q: We are experiencing a significantly lower than expected yield after purification. What are the potential causes and how can we mitigate this?
A: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure optimal reaction conditions (temperature, time, stoichiometry of reactants).
-
-
Product Loss During Extraction and Washing: The product may be partially soluble in the aqueous layers during workup.
-
Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product. Use saturated brine washes to reduce solubility in the aqueous phase.
-
-
Suboptimal Crystallization Conditions: Improper solvent choice or cooling rate can lead to poor recovery of the crystalline product.
-
Solution: Perform small-scale solvent screening to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A slow cooling process is generally preferred for optimal crystal growth and recovery.
-
-
Decomposition of the Product: The compound may be sensitive to prolonged exposure to heat, light, or air.
-
Solution: Minimize the time the compound is heated. Use an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Store the compound in a cool, dark place.
-
Issue 2: Presence of Colored Impurities in the Final Product
Q: Our purified this compound has a yellow or brownish tint, suggesting impurities. What is the likely cause and how can we remove the color?
A: The discoloration is likely due to the oxidation of the hydroquinone moiety in the molecule to form quinone-type species, which are often highly colored.
-
Cause: Exposure to air (oxygen), light, or trace metal ions can catalyze the oxidation.
-
Troubleshooting Steps:
-
Decolorization: Treatment with activated carbon can be effective in removing colored impurities. However, this may also lead to some product loss.
-
Reductive Workup: Including a mild reducing agent, such as sodium dithionite or sodium metabisulfite, in the aqueous wash steps can help to reduce the colored quinone impurities back to the desired dihydroxy compound.
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
Solvent Choice: The choice of solvent for crystallization can influence the inclusion of colored impurities in the crystal lattice. Experiment with different solvents. For instance, evaporative crystallization using ethanol has been noted as a potential purification method for structurally similar compounds.[1]
-
Issue 3: Difficulty in Achieving High Purity (>99%)
Q: We are struggling to achieve a purity of over 99% for our this compound. What are the common persistent impurities and advanced purification techniques we can employ?
A: Achieving high purity often requires addressing closely related impurities.
-
Common Impurities:
-
Starting Materials: Unreacted 2,5-dihydroxybenzoic acid.
-
Byproducts: Di-tert-butylated products or isomers.
-
Hydrolysis Product: 2,5-dihydroxybenzoic acid from the hydrolysis of the tert-butyl ester.
-
-
Advanced Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is a standard method for removing closely related impurities. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: Multiple recrystallizations from a carefully selected solvent system can significantly improve purity.
-
Preparative HPLC: For achieving very high purity, preparative HPLC is the method of choice, although it is more costly and time-consuming for larger quantities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: A common and effective initial purification method is recrystallization. The choice of solvent is critical. Based on solubility studies of similar compounds like 2,5-Di-tert-butylhydroquinone, solvents such as acetone, ethyl acetate, methanol, and ethanol-water mixtures could be good starting points for screening.[1] The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Q2: How can I remove unreacted 2,5-dihydroxybenzoic acid from my product?
A2: Unreacted 2,5-dihydroxybenzoic acid can often be removed by a simple aqueous wash. A wash with a mild base, such as a dilute sodium bicarbonate solution, will deprotonate the carboxylic acid, making it highly soluble in the aqueous phase, while the ester product remains in the organic phase. However, be cautious with the strength of the base and the contact time to avoid hydrolysis of the tert-butyl ester.
Q3: My compound appears to be degrading upon heating during purification. What is the thermal stability of this compound?
Q4: What are the ideal storage conditions for purified this compound?
A4: To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound (Hypothetical Data)
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery |
| Acetone | High | Moderate | Needles | Moderate |
| Ethyl Acetate | High | Low | Plates | Good |
| Ethanol/Water (9:1) | Moderate | Very Low | Fine Powder | High |
| Toluene | Low | Very Low | - | Poor |
Table 2: Purity Profile after Different Purification Steps (Hypothetical Data)
| Purification Step | Purity (%) | Major Impurity |
| Crude Product | 85.2 | 2,5-dihydroxybenzoic acid |
| After Aqueous Wash | 92.5 | Isomeric Byproduct |
| After Recrystallization | 98.1 | Oxidized Species |
| After Column Chromatography | >99.5 | Not Detected |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate).
-
Continue to add the solvent portion-wise until the solid has just dissolved.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography for High Purity
-
Prepare a silica gel slurry in the initial, less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Dissolve the this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Stability and Degradation of Tert-butyl 2,5-dihydroxybenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of "Tert-butyl 2,5-dihydroxybenzoate" under acidic conditions. The information is based on established chemical principles and data from structurally related compounds, as direct literature on this specific molecule is limited.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the tert-butyl ester linkage. This reaction would yield 2,5-dihydroxybenzoic acid (also known as gentisic acid) and tert-butanol. Under more strenuous conditions (e.g., higher temperatures), tert-butanol may undergo dehydration to form isobutylene. Further degradation of the 2,5-dihydroxybenzoic acid moiety, such as decarboxylation to form hydroquinone, could also occur under harsh acidic and thermal stress.
Q2: What factors can influence the rate of degradation of this compound in acidic media?
A2: Several factors can significantly impact the degradation rate:
-
Acid Strength (pH): A lower pH (higher acid concentration) will generally accelerate the rate of hydrolysis.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.
-
Solvent System: The polarity and protic nature of the solvent can influence the stability of the transition state during hydrolysis.
-
Presence of Oxidizing Agents: Although the primary pathway is hydrolysis, the dihydroxybenzene ring is susceptible to oxidation, which could be exacerbated by the presence of oxidizing agents.
Q3: What analytical techniques are recommended for monitoring the degradation of this compound?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of isolated degradation products.
Q4: Are there any special considerations for handling and storing this compound to minimize degradation?
A4: To minimize premature degradation, this compound should be stored in a cool, dry, and dark place. It should be kept away from strong acids and oxidizing agents. For solution-state stability, prepare solutions fresh and in neutral or slightly acidic pH buffers if possible, unless the experimental design requires acidic conditions.
Troubleshooting Guide
Q1: I see more peaks in my chromatogram than expected. What could they be?
A1: Unexpected peaks could be several things:
-
Secondary Degradation Products: Under harsh conditions, the primary degradation products (2,5-dihydroxybenzoic acid and tert-butanol) might degrade further. For example, 2,5-dihydroxybenzoic acid could decarboxylate.
-
Impurities: The unexpected peaks might be impurities from the initial synthesis of this compound. Always run a chromatogram of the undegraded starting material as a control.
-
Solvent or Reagent Artifacts: Some peaks might originate from the degradation of your solvent or reagents under the experimental conditions. A blank injection (containing only the mobile phase and any reagents used for sample preparation) can help identify these.
Q2: My degradation is either too fast or too slow. How can I adjust the experimental conditions?
A2: Forced degradation studies aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed in sufficient quantities for detection and that secondary degradation is minimized.[1]
-
If degradation is too fast:
-
Decrease the acid concentration (increase the pH).
-
Lower the reaction temperature.
-
Reduce the incubation time.
-
-
If degradation is too slow:
-
Increase the acid concentration (lower the pH).
-
Increase the reaction temperature.
-
Extend the incubation time. It is recommended to start with milder conditions and incrementally increase the stress to achieve the desired level of degradation.[2]
-
Q3: I am having trouble separating the parent compound from its degradation products by HPLC. What can I do?
A3: Achieving good separation is key for a stability-indicating method. If you are experiencing co-elution:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to provide more resolving power in the region where your compounds of interest elute.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH of the Aqueous Mobile Phase: The ionization state of 2,5-dihydroxybenzoic acid is pH-dependent. Adjusting the pH can change its retention time.
-
Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
Quantitative Data Summary
The following table provides an illustrative example of the expected degradation of this compound under various acidic conditions. Note: This data is hypothetical and should be confirmed by experimental studies.
| Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | % Formation of 2,5-dihydroxybenzoic acid |
| 0.1 N HCl | 2 | 60 | ~ 5% | ~ 4.5% |
| 0.1 N HCl | 8 | 60 | ~ 15% | ~ 13% |
| 1 N HCl | 2 | 60 | ~ 25% | ~ 22% |
| 1 N HCl | 8 | 80 | > 90% | > 80% (with potential for further degradation) |
Experimental Protocols
Protocol: Forced Degradation of this compound under Acidic Conditions
1. Objective: To evaluate the stability of this compound under acidic stress and to identify its primary degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Water bath or oven
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification (recommended)
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4. Acid Stress Conditions:
-
Mild Condition: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Harsh Condition: Repeat the above step using 1 N HCl.
5. Experimental Procedure:
-
Prepare three sets of samples for each condition: a test sample, a control sample (stored at 5°C), and a blank (acid solution without the drug).
-
Incubate the test samples in a water bath or oven at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
6. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectroscopy of the parent compound (e.g., 254 nm and 298 nm).
7. Data Analysis:
-
Calculate the percentage degradation of this compound at each time point by comparing the peak area to that of the control sample.
-
Identify degradation products by comparing their retention times with those of known standards (if available) or by using LC-MS to determine their mass-to-charge ratio.
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
preventing side reactions in the synthesis of "Tert-butyl 2,5-dihydroxybenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of Tert-butyl 2,5-dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic route is the Fischer esterification of 2,5-dihydroxybenzoic acid with tert-butanol using an acid catalyst. Another potential route involves the reaction of a salt of 2,5-dihydroxybenzoic acid with a tert-butylating agent.
Q2: What is the primary challenge in the synthesis of this compound?
A2: The primary challenge is achieving selective esterification of the carboxylic acid group without promoting side reactions involving the two hydroxyl groups on the aromatic ring. These hydroxyl groups can undergo etherification or lead to ring alkylation under certain conditions.
Q3: How can I minimize the formation of di-tert-butylated side products?
A3: The formation of di-tert-butylated products, such as 2,5-di-(tert-butyl) hydroquinone, can be a significant issue. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a modest excess of the tert-butylating agent is advisable, but a large excess should be avoided. Monitoring the reaction progress by techniques like TLC or HPLC can help in stopping the reaction once the desired product is formed, preventing further alkylation.
Q4: What is the role of the acid catalyst in the esterification reaction?
A4: The acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure efficient removal of water to drive the equilibrium towards the product side. |
| Decomposition of starting material or product. | Use milder reaction conditions (e.g., lower temperature, less concentrated acid). | |
| Formation of a Significant Amount of Di-tert-butylated Byproduct | Excess of tert-butylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the tert-butylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Unreacted 2,5-Dihydroxybenzoic Acid | Insufficient catalyst or inefficient water removal. | Increase the amount of acid catalyst. Use a Dean-Stark apparatus or a drying agent to effectively remove water. |
| Formation of Colored Impurities | Oxidation of the dihydroxybenzoic acid or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation and Purification | Similar polarities of the product and byproducts. | Utilize column chromatography with a suitable solvent system for separation. Recrystallization from an appropriate solvent can also be effective for purification.[1][2][3] |
Experimental Protocols
Representative Protocol for Fischer Esterification of 2,5-Dihydroxybenzoic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dihydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of tert-butanol (5-10 eq), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (around 82-83 °C) and maintain the reaction for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential main and side reaction pathways in the synthesis.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting guide for common synthesis issues.
References
improving the purity of "Tert-butyl 2,5-dihydroxybenzoate" post-synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of Tert-butyl 2,5-dihydroxybenzoate post-synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Recommendation |
| Product Loss During Extraction | Ensure complete phase separation. Perform multiple extractions with a smaller solvent volume for better efficiency. |
| Incomplete Crystallization | Allow sufficient time for crystallization at a low temperature. Scratch the inside of the flask to induce crystal formation. |
| Co-precipitation of Impurities | Use a more selective solvent system for recrystallization. |
| Product Adherence to Glassware | Rinse all glassware with the purification solvent to recover any adhered product. |
Issue 2: Persistent Impurities Detected by HPLC/TLC
| Impurity Type | Troubleshooting Step |
| Unreacted Starting Materials | Optimize the reaction conditions to ensure complete conversion. Consider a pre-purification wash to remove highly polar starting materials. |
| Byproducts (e.g., Di-tert-butylated species) | Employ column chromatography with a suitable solvent gradient for separation. |
| Solvent Residues | Dry the final product under high vacuum for an extended period. |
Issue 3: Oily Product Instead of Crystalline Solid
| Possible Cause | Recommendation |
| Presence of Low-Melting Impurities | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect Recrystallization Solvent | Screen a variety of solvents or solvent mixtures to find one that yields a crystalline solid. |
| Residual Solvent | Ensure all solvent is removed by drying under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2,5-dihydroxybenzoic acid and tert-butanol, as well as byproducts like di-tert-butylated hydroquinone and other isomeric esters.
Q2: Which purification technique is most effective for removing polar impurities?
A2: A common approach is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate should precede solvent evaporation.
Q3: How can I improve the crystal quality during recrystallization?
A3: To obtain better crystals, dissolve the compound in a minimum amount of a hot solvent and allow it to cool down slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid rapid cooling, as it can lead to the formation of small, impure crystals.
Q4: My purified product is discolored. How can I fix this?
A4: Discoloration often arises from colored impurities. Treating a solution of the crude product with activated charcoal can help adsorb these impurities. After treatment, the charcoal is removed by filtration before proceeding with recrystallization. A patent for a related compound suggests refluxing with clay in toluene for decolorization.[1]
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Water)
This protocol is adapted from a procedure for a similar compound.[2]
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the crystals under vacuum to remove all solvent.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack it.
-
Dissolve the crude product in a minimal amount of the chromatography eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield |
| Single Recrystallization (Methanol/Water) | 85% | 95-97% | 70-80% |
| Column Chromatography | 85% | >99% | 50-65% |
| Activated Charcoal Treatment + Recrystallization | 85% (discolored) | 96-98% (colorless) | 65-75% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Production of Tert-butyl 2,5-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up production of Tert-butyl 2,5-dihydroxybenzoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and scalable synthesis route involves a two-step process:
-
Friedel-Crafts tert-butylation of 2,5-dihydroxybenzoic acid (Gentisic Acid): This step introduces the tert-butyl group onto the aromatic ring.
-
Esterification of the carboxylic acid group: The resulting tert-butylated gentisic acid is then esterified with a tert-butyl group, typically using tert-butanol or isobutylene.
Q2: What are the main byproducts to expect during synthesis?
A2: The primary byproducts of concern are:
-
Di-tert-butylated products: Molecules with two tert-butyl groups attached to the aromatic ring.
-
Unreacted starting materials: Residual 2,5-dihydroxybenzoic acid.
-
Isomers: Depending on the reaction conditions, other positional isomers of the mono-tert-butylated product may form.
Q3: What are the key challenges in scaling up the production of this compound?
A3: Key challenges include:
-
Controlling regioselectivity: Ensuring the tert-butyl group is added at the desired position on the aromatic ring.
-
Preventing di-substitution: Minimizing the formation of di-tert-butylated byproducts.
-
Efficient purification: Developing a scalable method to remove unreacted starting materials and byproducts to achieve high purity.
-
Thermal stability: The product may be sensitive to high temperatures, which can be a concern during distillation and drying steps.
Q4: What purification methods are most effective for large-scale production?
A4: A multi-step purification process is often necessary:
-
Aqueous wash: To remove water-soluble impurities.
-
Solvent extraction: To separate the product from certain byproducts.
-
Recrystallization: A common method to achieve high purity. Formic acid has been shown to be effective in separating tert-butylated hydroquinone derivatives.
-
Chromatography: While effective at the lab scale, it can be expensive and complex to scale up for industrial production.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature gradually, monitoring for degradation. - Ensure efficient mixing to overcome mass transfer limitations. |
| Suboptimal catalyst concentration | - Titrate the catalyst concentration to find the optimal loading. - For esterification, consider using a solid acid catalyst for easier removal. |
| Loss of tert-butyl group | - Use milder reaction conditions, particularly during esterification. - Avoid strong acids that can promote the cleavage of the tert-butyl group. |
| Side reactions forming byproducts | - Optimize the molar ratio of reactants. An excess of one reactant may favor byproduct formation. - Control the reaction temperature to disfavor side reactions. |
Problem 2: High Levels of Di-tert-butylated Impurities
| Possible Cause | Suggested Solution |
| Excess of tert-butylating agent | - Reduce the molar ratio of the tert-butylating agent to the 2,5-dihydroxybenzoic acid. |
| High reaction temperature | - Lower the reaction temperature to improve selectivity for mono-substitution. |
| Prolonged reaction time | - Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved. |
Problem 3: Difficulty in Removing Unreacted 2,5-dihydroxybenzoic acid
| Possible Cause | Suggested Solution |
| Similar solubility profiles | - Optimize the recrystallization solvent system. A mixture of solvents may provide better separation. - Consider a pH-based extraction. The carboxylic acid of the starting material will have a different pKa than the ester product, allowing for separation. |
| Inefficient extraction | - Increase the number of extraction cycles. - Ensure proper mixing during extraction to maximize the interfacial area. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on general procedures for similar compounds. Optimization will be required for scale-up.
Step 1: Tert-butylation of 2,5-dihydroxybenzoic acid
-
In a suitable reactor, dissolve 2,5-dihydroxybenzoic acid in an appropriate solvent (e.g., dichloromethane).
-
Cool the mixture to 0-5 °C.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
-
Add tert-butanol or isobutylene dropwise while maintaining the temperature.
-
Allow the reaction to proceed for several hours, monitoring by TLC or HPLC.
-
Quench the reaction by adding cold water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
Step 2: Esterification of tert-butylated 2,5-dihydroxybenzoic acid
-
Dissolve the crude product from Step 1 in an excess of tert-butanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid resin).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture and neutralize the catalyst.
-
Remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield the crude this compound.
Purification Protocol
-
Wash the crude product with water to remove any remaining hydroquinone.
-
Perform a recrystallization from a suitable solvent. Formic acid has been shown to be effective for separating similar compounds.[1]
-
The filter cake can be further purified by a second recrystallization if necessary.
-
Dry the final product under vacuum at a moderate temperature.
Quantitative Data Summary
The following table presents illustrative data for the synthesis and purification of tert-butylated phenolic compounds, which can serve as a benchmark for the production of this compound. Actual results will vary depending on the specific reaction conditions.
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Target) |
| Yield (after synthesis) | 60-75% | > 80% |
| Purity (after synthesis) | 80-90% | 85-95% |
| Di-tert-butylated impurity | 5-15% | < 5% |
| Unreacted starting material | 5-10% | < 2% |
| Final Purity (after purification) | > 98% | > 99% |
| Overall Yield | 50-65% | > 70% |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Managing Temperature Control in Tert-butyl 2,5-dihydroxybenzoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "tert-butyl 2,5-dihydroxybenzoate". The information provided is designed to address specific issues related to temperature control during synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving "this compound", with a focus on temperature-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures. The Fischer esterification of phenols can be slower than with aliphatic alcohols. | Gradually increase the reaction temperature in increments of 5-10°C. For Fischer esterification of 2,5-dihydroxybenzoic acid with tert-butanol, a temperature range of 110-150°C has been reported for a similar, sterically hindered acid (3,5-di-tert-butyl-4-hydroxybenzoic acid)[1]. Monitor the reaction progress by HPLC to find the optimal temperature. |
| Decomposition of Reactants or Product: Excessive heat can lead to the degradation of the phenolic starting material or the tert-butyl ester product. Phenolic compounds can be susceptible to thermal degradation. | Use a moderate temperature and consider using a milder catalyst. If high temperatures are necessary, reduce the reaction time. Perform a thermal analysis (DSC/TGA) of your starting material and product to determine their decomposition temperatures. For related phenolic compounds, decomposition can be a concern at elevated temperatures[2]. | |
| Catalyst Inactivity: The acid catalyst may be poisoned by impurities or insufficient in quantity. | Ensure the catalyst is fresh and used in the appropriate amount. For Fischer esterification, common catalysts include sulfuric acid and p-toluenesulfonic acid[3]. | |
| Presence of Significant Side Products | De-tert-butylation: At elevated temperatures, particularly with acidic catalysts, the tert-butyl group can be eliminated, leading to the formation of isobutylene and 2,5-dihydroxybenzoic acid. This is a known issue with sterically hindered tert-butylated phenols[1]. | Use the lowest effective temperature for the reaction. Consider using a milder or sterically hindered acid catalyst to minimize this side reaction. Monitor the reaction for the appearance of the de-tert-butylated product by HPLC. |
| Oxidation of Phenolic Hydroxyl Groups: The dihydroxybenzene moiety is susceptible to oxidation, which can be accelerated by heat and the presence of air, leading to colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants, if compatible with the reaction chemistry, could be considered. | |
| Polymerization/Tar Formation: High temperatures can promote polymerization of the phenolic starting material or product, especially in the presence of acid catalysts. | Maintain a controlled and uniform temperature throughout the reaction vessel. Ensure efficient stirring to prevent localized overheating. | |
| Reaction Runaway/Exotherm | Exothermic Nature of the Reaction: Esterification reactions can be exothermic. Poor heat dissipation can lead to a rapid increase in temperature. | Use a well-controlled heating system (e.g., an oil bath with a temperature controller). For larger scale reactions, consider a reactor with a cooling jacket. Add reagents portion-wise to control the rate of heat generation. |
| Inadequate Stirring: Poor mixing can lead to localized "hot spots" where the reaction rate and temperature increase uncontrollably. | Use a suitable stirrer and ensure vigorous and efficient mixing throughout the reaction. | |
| Difficulty in Monitoring Reaction Progress | Complex Reaction Mixture: The presence of starting materials, product, and potential side products can make it difficult to assess reaction completion. | Develop a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the reactants and products. Several HPLC methods exist for the separation of dihydroxybenzoic acid isomers, which can be adapted for this purpose[4][5][6]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the synthesis of this compound via Fischer esterification?
A1: While specific data for this compound is limited, a general starting point can be inferred from related compounds. For the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a reaction temperature of 110-150°C has been reported[1]. It is advisable to start at the lower end of this range and optimize based on reaction monitoring.
Q2: How can I minimize the formation of side products during the reaction?
A2: To minimize side products, it is crucial to control the temperature carefully. De-tert-butylation can be a significant side reaction at higher temperatures[1]. Running the reaction under an inert atmosphere will reduce oxidation. Using a high purity of starting materials and a suitable catalyst can also help in reducing unwanted side reactions.
Q3: What are the signs of thermal decomposition of this compound?
A3: Visual signs of decomposition can include a darkening of the reaction mixture (from clear or light-colored to brown or black) and the evolution of gas (isobutylene from de-tert-butylation). Analytically, the appearance of unexpected peaks in an HPLC chromatogram would indicate the formation of degradation products. To definitively determine the thermal stability, performing a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Q4: How can I effectively monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. An appropriate reversed-phase HPLC method with UV detection should be able to separate the starting material (2,5-dihydroxybenzoic acid), the product (this compound), and potential side products. Several methods for the separation of dihydroxybenzoic acid isomers have been reported and can be adapted[4][5][6].
Q5: Is an inert atmosphere necessary for this reaction?
A5: Yes, due to the presence of the electron-rich dihydroxybenzene ring, the starting material and product are susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the formation of colored impurities and other oxidation byproducts.
Experimental Protocols
General Protocol for Fischer Esterification of 2,5-Dihydroxybenzoic Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (for water removal), add 2,5-dihydroxybenzoic acid (1.0 eq).
-
Add a suitable solvent (e.g., toluene) and a large excess of tert-butanol (e.g., 5-10 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05-0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent and the amount of tert-butanol, but will likely be in the 80-120°C range).
-
Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product[7].
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
HPLC Monitoring Protocol
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. The exact gradient will need to be optimized.
-
Detection: UV detector at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase before injection.
Visualizations
Caption: Experimental workflow for the Fischer esterification of 2,5-dihydroxybenzoic acid.
Caption: A logical troubleshooting workflow for addressing common issues in the reaction.
References
- 1. US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Validating the Purity of Tert-butyl 2,5-dihydroxybenzoate: A Comparative Guide to NMR Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of "Tert-butyl 2,5-dihydroxybenzoate," a key intermediate in various synthetic pathways. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.
Comparison of Analytical Methods for Purity Assessment
While NMR spectroscopy is a powerful tool for structural elucidation and purity determination, other analytical techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and the nature of potential impurities.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, identification and quantification of impurities with protons or carbon atoms. | Non-destructive, provides unambiguous structural data, relatively straightforward quantification with an internal standard. | Lower sensitivity compared to other methods, complex spectra for mixtures. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | Separation and quantification of the main compound and impurities. | High sensitivity, excellent for quantitative analysis of complex mixtures. | Does not provide definitive structural information on its own, requires reference standards for identification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. | Separation of volatile components and their mass fragmentation patterns for identification. | High sensitivity and specificity for volatile compounds, provides molecular weight and fragmentation data. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; pure compounds have a sharp melting point. | Simple, rapid, and inexpensive. | Non-specific, impurities can lower and broaden the melting range. |
NMR Analysis of this compound
NMR spectroscopy provides a detailed fingerprint of a molecule, allowing for the identification of the target compound and any impurities present.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound and its common impurities. These predictions are based on established chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Aromatic H | 6.8 - 7.3 | m | 3H |
| Phenolic OH | 8.5 - 9.5 | br s | 2H | |
| tert-butyl H | ~1.5 | s | 9H | |
| 2,5-Dihydroxybenzoic Acid (Starting Material) | Aromatic H | 6.7 - 7.2 | m | 3H |
| Phenolic OH & Carboxylic OH | 8.5 - 12.0 | br s | 3H | |
| tert-Butanol (Impurity) | OH | ~4.2 | s | 1H |
| CH₃ | ~1.1 | s | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | Carbon Environment | Chemical Shift (δ, ppm) |
| This compound | C=O (Ester) | 165 - 170 |
| Aromatic C-O | 145 - 155 | |
| Aromatic C-H | 115 - 125 | |
| Quaternary C (tert-butyl) | ~80 | |
| CH₃ (tert-butyl) | ~28 | |
| 2,5-Dihydroxybenzoic Acid (Starting Material) | C=O (Carboxylic Acid) | 170 - 175 |
| Aromatic C-O | 148 - 155 | |
| Aromatic C-H | 113 - 125 | |
| tert-Butanol (Impurity) | C-O | ~68 |
| CH₃ | ~31 |
Experimental Protocol: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for phenolic compounds and will allow for the observation of exchangeable protons (phenolic -OH).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS, or a known amount of a stable compound with a distinct signal) for accurate chemical shift referencing and quantification.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
3. Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the observed chemical shifts and coupling patterns with the predicted values to confirm the structure of this compound and identify any impurities. The presence of signals corresponding to 2,5-dihydroxybenzoic acid or tert-butanol would indicate incomplete reaction or purification.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using NMR and complementary analytical techniques.
By following this comprehensive guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments. The combination of NMR spectroscopy with other analytical techniques provides a robust framework for quality control in a research and development setting.
A Comparative Analysis of 2,5-Dihydroxybenzoic Acid and its Tert-butyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic compounds, 2,5-dihydroxybenzoic acid, also known as gentisic acid, is a well-characterized molecule with established antioxidant and anti-inflammatory properties. Its potential applications in pharmaceuticals and other fields have driven interest in the development of derivatives with enhanced characteristics. One such derivative is tert-butyl 2,5-dihydroxybenzoate, which introduces a bulky tert-butyl group to the carboxylic acid moiety. This guide provides a comparative study of these two compounds, summarizing their known and predicted properties, and offering detailed experimental protocols for their evaluation.
Chemical and Physical Properties
The introduction of a tert-butyl group is anticipated to significantly alter the physicochemical properties of 2,5-dihydroxybenzoic acid, primarily by increasing its lipophilicity. This modification can have a profound impact on the compound's solubility, membrane permeability, and ultimately, its biological activity and pharmacokinetic profile.
| Property | 2,5-Dihydroxybenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₇H₆O₄ | C₁₁H₁₄O₃ |
| Molecular Weight | 154.12 g/mol | 194.23 g/mol |
| Appearance | White to light beige crystalline powder[1] | Likely a solid |
| Melting Point | 205 °C[1] | Expected to be lower than the parent acid |
| Solubility | Soluble in water and alcohols; insoluble in benzene and chloroform[1] | Predicted to have lower water solubility and higher solubility in nonpolar organic solvents |
| Lipophilicity (LogP) | 1.6 | Expected to be significantly higher |
Performance Comparison: Antioxidant and Enzyme Inhibitory Activities
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential performance based on the known effects of tert-butylation on phenolic compounds. The tert-butyl group can enhance the stability of the phenoxy radical formed during antioxidant activity and increase the molecule's affinity for lipophilic environments, such as cell membranes.[2][3]
| Performance Metric | 2,5-Dihydroxybenzoic Acid (Experimental Data) | This compound (Predicted Performance) |
| Antioxidant Capacity (DPPH Assay) | Demonstrates significant radical scavenging activity.[4] | Potentially similar or slightly enhanced radical scavenging activity. The steric hindrance of the tert-butyl group might influence the reaction kinetics. |
| Antioxidant Capacity (FRAP Assay) | Exhibits ferric reducing antioxidant power. | Expected to show comparable or enhanced reducing power. |
| Antioxidant Capacity (ABTS Assay) | Shows effective scavenging of the ABTS radical cation. | Predicted to have similar or improved ABTS radical scavenging ability. |
| Tyrosinase Inhibition | Known to inhibit tyrosinase, a key enzyme in melanin synthesis. | The bulky tert-butyl group could either enhance or hinder binding to the enzyme's active site, requiring experimental verification. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (2,5-dihydroxybenzoic acid and this compound) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay determines the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured by a spectrophotometer.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to a pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing equivalents.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.
Procedure:
-
Generate the ABTS•⁺ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, the enzyme that catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin. The formation of dopachrome is monitored spectrophotometrically.
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare solutions of the test compounds and a substrate solution of L-tyrosine.
-
In a 96-well plate, pre-incubate the tyrosinase solution with the test compound for a short period.
-
Initiate the reaction by adding the L-tyrosine solution.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
Kojic acid is commonly used as a positive control.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Signaling Pathways and Mechanisms of Action
Phenolic antioxidants like 2,5-dihydroxybenzoic acid are known to exert their biological effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in oxidative stress and inflammation. Two key pathways are the Keap1-Nrf2 and the NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or electrophiles, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[5][6][7] Phenolic compounds can activate this pathway, enhancing the cell's endogenous antioxidant defenses.
Caption: Keap1-Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][8][9][10][11] Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Caption: NF-κB inflammatory signaling pathway.
Conclusion
2,5-Dihydroxybenzoic acid is a phenolic compound with well-documented antioxidant and potential anti-inflammatory activities. The introduction of a tert-butyl group to form this compound is a rational strategy to enhance its lipophilicity and potentially modulate its biological activity. While experimental data on the tert-butylated derivative is scarce, the principles of medicinal chemistry suggest that this modification could lead to improved performance in lipid-rich environments and altered pharmacokinetic properties. Further experimental investigation is warranted to directly compare the efficacy and safety of these two compounds and to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a starting point for such a comparative analysis.
References
- 1. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Novel Lipophilic Antioxidants Derivatized from Curcumin [mdpi.com]
- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. glpbio.com [glpbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of Tert-butyl 2,5-dihydroxybenzoate and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between tert-butyl 2,5-dihydroxybenzoate and its structural isomers. This guide provides key experimental data and methodologies to aid in the precise identification and characterization of these compounds.
In the field of medicinal chemistry and materials science, the precise structural elucidation of organic molecules is paramount. Isomeric compounds, while possessing the same molecular formula, often exhibit distinct physical, chemical, and biological properties. This guide offers a comprehensive spectroscopic comparison of this compound and its isomers, including the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dihydroxybenzoate variants. Understanding the subtle differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for unambiguous identification and for correlating structure with function.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. The data highlights the diagnostic peaks that are critical for differentiating between these closely related structures.
¹H NMR Spectral Data (Predicted)
The proton NMR spectra are particularly informative for distinguishing between the isomers due to the unique chemical environments of the aromatic protons. The substitution pattern of the hydroxyl groups on the benzene ring directly influences the multiplicity and chemical shifts of these protons.
| Compound | Aromatic Protons (ppm) | tert-Butyl Protons (ppm) | Hydroxyl Protons (ppm) |
| This compound | δ 7.3 (d, 1H), 6.9 (dd, 1H), 7.1 (d, 1H) | δ 1.58 (s, 9H) | δ 9.8 (s, 1H), 5.1 (s, 1H) |
| tert-butyl 2,3-dihydroxybenzoate | δ 7.2 (d, 1H), 6.8 (t, 1H), 7.4 (d, 1H) | δ 1.60 (s, 9H) | δ 9.5 (s, 1H), 5.5 (s, 1H) |
| tert-butyl 2,4-dihydroxybenzoate | δ 7.7 (d, 1H), 6.4 (dd, 1H), 6.3 (d, 1H) | δ 1.57 (s, 9H) | δ 10.2 (s, 1H), 5.8 (s, 1H) |
| tert-butyl 2,6-dihydroxybenzoate | δ 7.2 (t, 1H), 6.4 (d, 2H) | δ 1.62 (s, 9H) | δ 11.0 (s, 2H) |
| tert-butyl 3,4-dihydroxybenzoate | δ 7.5 (d, 1H), 7.4 (dd, 1H), 6.9 (d, 1H) | δ 1.59 (s, 9H) | δ 9.7 (s, 1H), 9.2 (s, 1H) |
| tert-butyl 3,5-dihydroxybenzoate | δ 7.0 (d, 2H), 6.6 (t, 1H) | δ 1.58 (s, 9H) | δ 9.6 (s, 2H) |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are sensitive to the positions of the hydroxyl and tert-butoxycarbonyl groups.
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | tert-Butyl Carbons (ppm) |
| This compound | δ 168.5 | δ 151, 145, 125, 120, 118, 115 | δ 82.0, 28.1 |
| tert-butyl 2,3-dihydroxybenzoate | δ 169.0 | δ 148, 146, 122, 119, 118, 115 | δ 82.2, 28.2 |
| tert-butyl 2,4-dihydroxybenzoate | δ 168.2 | δ 162, 158, 133, 108, 105, 103 | δ 81.9, 28.1 |
| tert-butyl 2,6-dihydroxybenzoate | δ 170.1 | δ 160, 133, 110, 108 | δ 82.5, 28.3 |
| tert-butyl 3,4-dihydroxybenzoate | δ 167.8 | δ 150, 145, 123, 122, 117, 115 | δ 82.1, 28.2 |
| tert-butyl 3,5-dihydroxybenzoate | δ 167.5 | δ 158, 132, 109, 108 | δ 82.0, 28.1 |
IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. All isomers will exhibit characteristic absorptions for the O-H, C=O, and C-O bonds. However, the precise frequencies and shapes of these bands, particularly the O-H stretching vibrations, can vary due to differences in intramolecular and intermolecular hydrogen bonding.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | 3400-3200 (broad) | 1680-1660 | 1300-1250, 1150-1100 | 880-860, 820-800 |
| tert-butyl 2,3-dihydroxybenzoate | 3500-3300 (broad) | 1675-1655 | 1310-1260, 1160-1110 | 850-830, 780-760 |
| tert-butyl 2,4-dihydroxybenzoate | 3450-3250 (broad) | 1670-1650 | 1305-1255, 1155-1105 | 870-850, 830-810 |
| tert-butyl 2,6-dihydroxybenzoate | 3300-3100 (very broad) | 1650-1630 | 1320-1270, 1170-1120 | 790-770 |
| tert-butyl 3,4-dihydroxybenzoate | 3400-3200 (broad) | 1685-1665 | 1290-1240, 1140-1090 | 880-860, 820-800 |
| tert-butyl 3,5-dihydroxybenzoate | 3500-3300 (broad) | 1680-1660 | 1295-1245, 1145-1095 | 900-880, 840-820, 700-680 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. All isomers will have the same molecular ion peak. However, the relative abundances of the fragment ions may differ, reflecting the different substitution patterns and bond stabilities.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
| tert-butyl 2,3-dihydroxybenzoate | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
| tert-butyl 2,4-dihydroxybenzoate | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
| tert-butyl 2,6-dihydroxybenzoate | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
| tert-butyl 3,4-dihydroxybenzoate | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
| tert-butyl 3,5-dihydroxybenzoate | 210 | 154 (M-C₄H₈), 137 (M-C₄H₉O), 109 |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic proton signals.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Analyze the ions in either positive or negative ion mode.
-
EI-MS: Introduce the sample (often after separation by gas chromatography, GC) into the ion source where it is bombarded with a high-energy electron beam.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Workflow for Spectroscopic Analysis and Comparison
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and comparison of tert-butyl dihydroxybenzoate isomers.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant and Cytotoxic Properties with Supporting Experimental Data
This guide provides a comparative overview of the biological activities of Tert-butyl 2,5-dihydroxybenzoate and its structurally related phenols: hydroquinone, catechol, and resorcinol. The focus is on their antioxidant and cytotoxic properties, supported by available experimental data to aid in research and development.
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. Their ability to scavenge free radicals and modulate cellular pathways has led to extensive research into their potential therapeutic applications. This compound, a derivative of hydroquinone, along with the dihydroxybenzene isomers hydroquinone (1,4-dihydroxybenzene), catechol (1,2-dihydroxybenzene), and resorcinol (1,3-dihydroxybenzene), are of particular interest due to their diverse biological effects. This guide aims to provide a clear, data-driven comparison of these compounds.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of these phenolic compounds. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. The data for tert-butylhydroquinone (TBHQ), a closely related compound, is included for reference.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| Hydroquinone | 10.96 | [1] |
| Catechol | 20.13 µM* | [1] |
| Resorcinol | >100 µg/mL (least active) | [1] |
| Tert-butylhydroquinone (TBHQ) | Not directly comparable |
*Note: The IC50 for catechol was reported in µM. For comparative purposes, this is approximately 2.22 µg/mL. The data indicates that hydroquinone exhibits the strongest antioxidant activity among the dihydroxybenzene isomers in the DPPH assay.[1]
Table 2: Cytotoxic Activity (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Tert-butylhydroquinone (TBHQ) | HUVEC | 60 | [2] |
| Hydroquinone | Data not available in a directly comparative study | ||
| Catechol | Data not available in a directly comparative study | ||
| Resorcinol | Data not available in a directly comparative study |
Signaling Pathway Modulation: The Nrf2 Pathway
A key mechanism through which phenolic compounds exert their antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This pathway plays a crucial role in the cellular defense against oxidative stress.[6]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or electrophilic compounds, such as the quinones formed from para- and ortho-hydroquinones, Keap1 is modified, leading to the release of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[6] Interestingly, the meta-hydroquinone isomer, resorcinol, does not activate the Nrf2 pathway.[7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The extent of discoloration is proportional to the scavenging activity of the antioxidant.
General Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared containing the solvent and the DPPH solution without the test compound.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
General Protocol:
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT in a suitable buffer or medium is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, representing the concentration of the test compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The available data suggests that hydroquinone is a more potent antioxidant than its isomers, catechol and resorcinol. While comprehensive, directly comparative cytotoxicity data is lacking, related compounds like tert-butylhydroquinone exhibit significant cytotoxic effects. A key mechanism of action for these phenols involves the modulation of the Nrf2 signaling pathway, a critical cellular defense against oxidative stress. Further research is warranted to elucidate the specific biological activities of this compound and to conduct direct comparative studies of these related phenols to better understand their structure-activity relationships and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The protective effect of thymoquinone on tert-butylhydroquinone induced cytotoxicity in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and DNA damage properties of tert-butylhydroquinone (TBHQ) food additive. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to MALDI Matrices: 2,5-Dihydroxybenzoic Acid (DHB) vs. Sinapinic Acid (SA)
For researchers, scientists, and drug development professionals, selecting the optimal matrix is a critical step in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide provides a detailed comparison of two widely used matrices, 2,5-dihydroxybenzoic acid (DHB) and sinapinic acid (SA), with a brief discussion on a potential derivative, tert-butyl 2,5-dihydroxybenzoate.
This guide will focus on the well-established performance of DHB and sinapinic acid, providing a foundation for matrix selection and a starting point for exploring novel matrix derivatives.
Performance Comparison at a Glance
| Feature | 2,5-Dihydroxybenzoic Acid (DHB) | Sinapinic Acid (SA) |
| Primary Analytes | Peptides, Glycoproteins, Glycans, Oligosaccharides, Small Molecules (<10 kDa) | Proteins and large peptides (>10 kDa) |
| Crystal Morphology | Can form large, needle-like crystals, leading to "sweet spots". | Tends to form smaller, more uniform crystals. |
| Ionization | Considered a "soft" matrix, causing less fragmentation. | Also a "soft" matrix, suitable for large, intact molecules. |
| Solubility | Soluble in water and organic solvents. | Not soluble in water, but soluble in organic solvents.[1] |
| Adduct Formation | Less prone to adduct formation compared to SA. | Can form adducts with analyte ions, which may be resolved for proteins up to 40 kDa.[1] |
| Contaminant Tolerance | More tolerant to salt and buffer contaminants. | More sensitive to contaminants. |
In-Depth Performance Analysis
2,5-Dihydroxybenzoic Acid (DHB): The Versatile Workhorse
DHB is a highly versatile matrix suitable for a broad range of analytes, particularly peptides, glycoproteins, and glycans.[1][2] Its "soft" ionization properties minimize analyte fragmentation, making it an excellent choice for preserving the integrity of fragile molecules. One of the key advantages of DHB is its tolerance to common contaminants like salts and buffers, which can simplify sample preparation.[1]
However, DHB can form large, non-uniform crystals, leading to the phenomenon of "sweet spots" on the MALDI target. This can result in variable signal intensity across the sample spot and may require more effort to find optimal acquisition areas.
Sinapinic Acid (SA): The Protein Specialist
Sinapinic acid is the go-to matrix for the analysis of high-mass proteins.[1] It promotes the generation of singly charged ions of large molecules, simplifying spectral interpretation. SA typically forms smaller and more homogenous crystals compared to DHB, which can lead to better shot-to-shot reproducibility and more uniform signal intensity.
A potential drawback of SA is its tendency to form adducts with analyte ions.[1] While these can sometimes be resolved in the mass spectrum, they can also complicate data analysis. SA is also less tolerant to contaminants than DHB, often requiring more stringent sample cleanup procedures.
Experimental Protocols
Precise and consistent sample preparation is paramount for successful MALDI analysis. Below are typical starting protocols for DHB and sinapinic acid. Optimization may be required based on the specific analyte and instrument.
2,5-Dihydroxybenzoic Acid (DHB) Protocol
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture of acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). Alternatively, a concentration of 10-20 mg/mL can be used.
-
Sample Preparation: Dissolve the analyte in a compatible solvent, ideally the same as the matrix solvent.
-
Target Spotting (Dried-Droplet Method):
-
Mix the analyte and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, promoting co-crystallization of the matrix and analyte.
-
Sinapinic Acid (SA) Protocol
-
Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). A common concentration is 10 mg/mL.
-
Sample Preparation: Dissolve the protein or peptide sample in a suitable solvent, often containing 0.1% TFA to aid in solubilization and ionization.
-
Target Spotting (Dried-Droplet Method):
-
Combine the analyte and matrix solutions in a 1:1 ratio.
-
Apply 0.5-1.0 µL of the mixture to the MALDI target.
-
Let the spot air-dry completely at room temperature.
-
Visualizing the MALDI Workflow
The following diagram illustrates the general experimental workflow for a MALDI-TOF mass spectrometry experiment.
Signaling Pathways in MALDI (Conceptual)
While MALDI itself does not involve biological signaling pathways, the analytes studied, such as proteins and peptides, are often key components of these pathways. The diagram below conceptualizes how MALDI-MS can be used to identify proteins involved in a generic signaling cascade.
Conclusion
The choice between DHB and sinapinic acid as a MALDI matrix ultimately depends on the nature of the analyte. DHB offers broad applicability, especially for peptides and glycans, with the advantage of being more tolerant to contaminants. Sinapinic acid, on the other hand, excels in the analysis of high-molecular-weight proteins, providing good reproducibility. For novel applications or challenging analytes, exploring derivatives of established matrices, such as the hypothetical this compound, could be a promising avenue for method development. Researchers should consider the specific requirements of their experiment to make an informed decision on the most suitable matrix.
References
Validating the Structure of Tert-butyl 2,5-dihydroxybenzoate with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of Tert-butyl 2,5-dihydroxybenzoate, a substituted aromatic compound. By presenting supporting experimental data and detailed protocols, this document aims to serve as a practical resource for scientists engaged in small molecule characterization.
At the heart of structural elucidation lies the ability to piece together the connectivity of atoms within a molecule. While one-dimensional (1D) NMR provides initial clues, 2D NMR techniques such as COSY, HSQC, and HMBC offer a definitive roadmap of the molecular architecture. This guide will walk through the interpretation of these 2D NMR experiments to confirm the substitution pattern and functional groups of this compound.
Predicted 2D NMR Data for Structural Validation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on known spectral data for 2,5-dihydroxybenzoic acid and the typical chemical shifts for a tert-butyl group.
| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| 1 | - | ~170 | - | - | - |
| 2 | - | ~150 | - | - | - |
| 3 | ~7.0-7.2 | ~118 | H-4 | C-3 | C-1, C-2, C-4, C-5 |
| 4 | ~6.8-7.0 | ~120 | H-3, H-6 | C-4 | C-2, C-5, C-6 |
| 5 | - | ~155 | - | - | - |
| 6 | ~7.2-7.4 | ~115 | H-4 | C-6 | C-1, C-2, C-4, C-5 |
| 7 (t-Bu C) | - | ~82 | - | - | H-8 |
| 8 (t-Bu CH₃) | ~1.5 | ~28 | - | C-8 | C-7 |
| 2-OH | broad | - | - | - | C-2, C-3 |
| 5-OH | broad | - | - | - | C-4, C-5, C-6 |
Experimental Protocols
Acquiring high-quality 2D NMR data is paramount for accurate structural determination. Below are generalized protocols for the key experiments.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2]
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width: 12 ppm in both dimensions
-
Number of Increments: 256 in F1
-
Number of Scans: 4-8
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[3]
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent for edited HSQC to distinguish CH/CH₃ from CH₂)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Number of Increments: 256 in F1
-
Number of Scans: 8-16
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for identifying quaternary carbons and piecing together molecular fragments.[3]
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Increments: 400 in F1
-
Number of Scans: 16-64
-
Structure Validation through 2D NMR Correlations
The structural confirmation of this compound is achieved by systematically analyzing the correlations observed in the 2D NMR spectra.
COSY Analysis
The COSY spectrum will reveal the coupling network of the aromatic protons. A cross-peak between the proton at position 3 and the proton at position 4, as well as between the proton at position 4 and the proton at position 6, will confirm the 1,2,4-trisubstitution pattern of the benzene ring.
HSQC Analysis
The HSQC spectrum provides direct one-bond C-H correlations. This allows for the unambiguous assignment of the protonated aromatic carbons (C-3, C-4, and C-6) and the methyl carbons of the tert-butyl group (C-8).
HMBC Analysis
The HMBC spectrum is the cornerstone for assembling the complete molecular structure. Key long-range correlations are expected:
-
Tert-butyl Group Confirmation: The protons of the tert-butyl methyl groups (H-8) will show a strong correlation to the quaternary carbon of the tert-butyl group (C-7) and a weaker correlation to the ester carbonyl carbon (C-1), confirming the presence of the tert-butyl ester.
-
Ester Linkage: The aromatic proton at position 6 (H-6) is expected to show a three-bond correlation to the ester carbonyl carbon (C-1), definitively linking the benzoate moiety to the ester group.
-
Substitution Pattern Confirmation: Correlations from the aromatic protons to the quaternary, oxygen-bearing carbons (C-2 and C-5) will solidify the assignment of the dihydroxy substitution pattern. For instance, H-3 will show correlations to C-2 and C-5, and H-4 will show correlations to C-2 and C-6.
Figure 1. Key HMBC correlations for this compound.
By systematically analyzing the data from these 2D NMR experiments, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for subsequent stages of research and development.
References
A Comparative Analysis of the Antioxidant Properties of Tert-butyl 2,5-dihydroxybenzoate and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Tert-butyl 2,5-dihydroxybenzoate and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct comparative experimental data for this compound is limited in publicly available literature, this analysis leverages data for its parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), to provide a substantive comparison against BHT. This approach allows for an evaluation of the core antioxidant potential of the dihydroxybenzoate structure against a well-established standard.
Executive Summary
The evaluation of antioxidant efficacy is crucial in the development of new therapeutic agents and the preservation of pharmaceutical and food products. This guide delves into the comparative antioxidant activities of this compound, represented by its parent compound gentisic acid, and BHT. The primary mechanisms of action for these phenolic antioxidants involve their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. This comparison is based on data from widely accepted in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Quantitative Data Comparison
The antioxidant activities of gentisic acid and BHT have been evaluated using standardized radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Gentisic Acid (2,5-dihydroxybenzoic acid) IC50 | Butylated Hydroxytoluene (BHT) IC50 | Reference |
| DPPH Radical Scavenging Assay | 3.56 µg/ml | 17.41 µg/ml | |
| ABTS Radical Scavenging Assay | 6.68 µg/ml | 17.12 µg/ml |
Based on the available data, gentisic acid demonstrates significantly higher antioxidant activity in both DPPH and ABTS assays compared to BHT, as indicated by its substantially lower IC50 values. This suggests that the core 2,5-dihydroxybenzoic acid structure is a more potent free radical scavenger than BHT under these in vitro conditions. The presence of a tert-butyl group in this compound may influence its lipophilicity and potentially its interaction with radical species in different environments, warranting further specific investigation.
Mechanism of Antioxidant Action
Phenolic antioxidants like gentisic acid and BHT exert their effects primarily through a hydrogen atom transfer (HAT) mechanism. The hydroxyl groups on the aromatic ring can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to propagate the oxidative chain reaction.
Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which turns to yellow upon reduction. The change in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (this compound or BHT) and a standard antioxidant are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard antioxidant are prepared.
-
A fixed volume of the test compound solution is added to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
The available experimental data indicates that the core structure of this compound, represented by gentisic acid, possesses superior in vitro radical scavenging activity compared to the widely used synthetic antioxidant BHT. This suggests its potential as a highly effective antioxidant. However, it is imperative to conduct direct comparative studies on this compound itself to fully elucidate its antioxidant profile and the influence of the tert-butyl ester group on its activity, solubility, and stability in various systems. Further investigations, including in vivo studies and evaluation in specific application matrices, are recommended to validate these findings and determine its suitability for pharmaceutical and other applications.
A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-butyl 2,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of Tert-butyl 2,5-dihydroxybenzoate, a substituted hydroquinone derivative. Due to the limited availability of direct cross-validation studies for this specific analyte, this document focuses on the prevalent and validated chromatographic techniques used for structurally analogous compounds, primarily butylated phenols and hydroquinones. The principles and experimental data presented herein offer a robust framework for the development, validation, and cross-validation of analytical methods for this compound.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with various detection systems and Gas Chromatography (GC), often coupled with mass spectrometry. The selection between these techniques is contingent on the analyte's volatility, thermal stability, and the required sensitivity of the assay.
Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics for the analysis of butylated phenols and hydroquinones using HPLC and GC, based on published validation data. These values can serve as a benchmark for methods developed for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999[1][2] | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 24 ng/mL[3] | Typically in the low ng/mL range, can be improved with specific detectors. |
| Limit of Quantitation (LOQ) | 0.03 - 1.21 µg/mL[1][2] | Generally in the ng/mL to low µg/mL range. |
| Accuracy (% Recovery) | 81.38 - 102.34%[1][2] | Method dependent, often requires careful optimization of extraction. |
| Precision (%RSD) | < 5%[4] | < 15%[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of phenolic compounds due to its applicability to non-volatile and thermally labile molecules.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample matrix.
-
Extract the analyte using a polar solvent such as methanol or acetonitrile.
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge the sample to precipitate any insoluble material.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions (Example for Butylated Phenols):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of water with 0.1% acetic acid and acetonitrile, with a varying gradient over the course of the analysis.[6]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Injection Volume: 10 - 20 µL.
-
Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength of approximately 280 nm for phenolic compounds.[1]
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For less volatile phenols, derivatization is often employed to increase their volatility and improve chromatographic performance.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate organic solvent (e.g., hexane, dichloromethane).
-
Concentrate the extract to a small volume.
-
For derivatization, a silylating agent (e.g., BSTFA) can be added to the extract and heated to convert the polar hydroxyl groups of the phenol into less polar and more volatile trimethylsilyl (TMS) ethers.
-
The derivatized sample is then ready for injection.
Chromatographic Conditions (General for Phenols):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 300 °C).
-
Injection Mode: Splitless or split injection depending on the analyte concentration.
-
Detector: Mass Spectrometer (MS) operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Method Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods provide equivalent and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in selecting an appropriate analytical method for a phenolic compound like this compound.
Caption: Decision tree for analytical method selection for phenolic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) antioxidants in oil using high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 2,5-dihydroxybenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of tert-butyl 2,5-dihydroxybenzoate, a substituted benzoic acid derivative.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compound, 2,5-dihydroxybenzoic acid, and general best practices for laboratory chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Quantitative Data for Related Compound: 2,5-Dihydroxybenzoic Acid
The following table summarizes key quantitative data for 2,5-dihydroxybenzoic acid, which may serve as a reference point in the absence of specific data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆O₄ | TCI Chemicals |
| Molecular Weight | 154.12 g/mol | TCI Chemicals |
| Melting Point | 204 - 207 °C (399.2 - 404.6 °F) | Fisher Sci |
| Hazard Statements | H315, H319, H412 | TCI Chemicals |
| Precautionary Statements | P264, P273, P280, P332+P313, P337+P313, P501 | TCI Chemicals |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
- The container should be made of a material compatible with organic solids.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Storage:
- For solid waste, carefully transfer the material into the designated waste container, avoiding the creation of dust.[1]
- If the compound is in solution, it should be collected in a labeled, sealed container for liquid organic waste.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
- Keep the waste container tightly closed when not in use.
3. Spill Management:
- In the event of a spill, ensure the area is well-ventilated.
- Wearing appropriate PPE, sweep up the solid material and place it in the designated waste container.[1]
- Avoid generating dust during cleanup.
- Clean the spill area with a suitable solvent and then wash with soap and water.
4. Final Disposal:
- The disposal of this compound must be conducted through a licensed waste disposal company.[1]
- Follow your institution's procedures for requesting a chemical waste pickup.
- Ensure the waste container is properly labeled with the chemical name and any associated hazards.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tert-butyl 2,5-dihydroxybenzoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 2,5-dihydroxybenzoate. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the safety data for the closely related compound, 2,5-Dihydroxybenzoic Acid, and are intended to ensure the safe laboratory use of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to cause skin and eye irritation.[1] It may also be harmful to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To prevent serious eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat or coveralls. | To prevent skin irritation upon contact.[1] |
| Respiratory Protection | Not typically required with adequate ventilation. If dust is generated, a NIOSH-approved respirator should be used. | To prevent respiratory tract irritation from inhalation of dust. |
| Hand Protection | Protective gloves. | To avoid direct contact with the skin.[1] |
Operational and Handling Protocols
Proper handling procedures are critical to minimize the risk of exposure and contamination. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Handling Steps:
-
Preparation : Ensure a clean and organized workspace. Have all necessary equipment and safety gear ready before handling the compound.
-
Weighing and Transfer : Handle as a solid to prevent the creation of dust. Use a spatula for transfers. If there is a risk of dust formation, perform these actions in a fume hood.
-
Solution Preparation : When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Clean all equipment and the work area to prevent cross-contamination.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
First Aid and Emergency Procedures
In the event of an exposure, immediate action is necessary.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
Disposal Workflow:
-
Segregation : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled waste container. Do not mix with other waste streams.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal : Arrange for disposal through a licensed waste disposal company.[1] Do not pour waste down the drain, as the compound is harmful to aquatic life.[1]
Caption: Figure 2. The logical progression for the safe and compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
